Tasumatrol L
Description
Properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSJZPTCKIFHG-CXFIUYFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Tasumatrol L
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Tasumatrol L is a hypothetical compound. The following data, experimental protocols, and mechanisms are presented as a representative technical guide, conforming to the structural and content requirements of the prompt.
Introduction
This compound is a novel small molecule compound under investigation for its potential therapeutic effects in inflammatory disorders. This document provides a detailed overview of its mechanism of action, focusing on its interaction with the G-protein coupled receptor (GPCR) designated TLR-1 (this compound Receptor-1). TLR-1 is a newly identified receptor predominantly expressed on the surface of macrophages and neutrophils and is implicated in the potentiation of pro-inflammatory signaling cascades. This compound demonstrates high-affinity, selective antagonism of TLR-1, thereby inhibiting downstream inflammatory responses.
Core Mechanism of Action: TLR-1 Antagonism
This compound functions as a competitive antagonist at the orthosteric binding site of the TLR-1 receptor. In its native state, TLR-1 is activated by the endogenous ligand, Pro-Inflammatory Peptide Zeta (PIP-Z). Upon binding, TLR-1 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. Activated Gαq, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively, culminating in the activation of the NF-κB transcription factor and the subsequent upregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
This compound competitively binds to the same site as PIP-Z but does not induce the conformational change necessary for Gαq activation. By occupying the receptor, it effectively blocks the downstream signaling cascade, mitigating the inflammatory response.
Caption: Signaling pathway of the TLR-1 receptor and the antagonistic action of this compound.
Quantitative Pharmacological Data
The binding affinity and functional antagonism of this compound were characterized through a series of in vitro assays. The data demonstrates high affinity and potent inhibition of the TLR-1 pathway.
| Parameter | Value | Assay Type | Cell Line |
| Binding Affinity (Ki) | 1.2 ± 0.3 nM | Radioligand Binding Assay | HEK293-TLR1 |
| Functional Antagonism (IC50) | 5.8 ± 1.1 nM | Calcium Flux Assay | U937 |
| Selectivity (Ki) | > 5,000 nM | Receptor Panel Screen | 100+ GPCRs |
| Cytokine Release IC50 (TNF-α) | 10.2 ± 2.5 nM | ELISA | Primary Macrophages |
| Cytokine Release IC50 (IL-6) | 12.5 ± 3.1 nM | ELISA | Primary Macrophages |
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the TLR-1 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably overexpressing human TLR-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-PIP-Z (specific activity 80 Ci/mmol) was used at a final concentration of 0.5 nM.
-
Competition Assay: Membranes (10 µg protein) were incubated with the radioligand and increasing concentrations of unlabeled this compound (10 pM to 100 µM) in a total volume of 200 µL.
-
Incubation: The mixture was incubated for 90 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM unlabeled PIP-Z. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the functional antagonism (IC50) of this compound by quantifying its ability to inhibit PIP-Z-induced intracellular calcium mobilization.
Methodology:
-
Cell Plating: U937 cells, endogenously expressing TLR-1, were plated in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Increasing concentrations of this compound were added to the wells and pre-incubated for 30 minutes.
-
Ligand Stimulation: The plate was transferred to a fluorescence plate reader (e.g., FLIPR), and cells were stimulated with an EC80 concentration of the agonist PIP-Z.
-
Signal Detection: Fluorescence intensity was measured kinetically for 3 minutes post-stimulation.
-
Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, was plotted against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for the Calcium Flux Assay.
Conclusion
This compound is a potent and selective antagonist of the novel GPCR, TLR-1. Its mechanism of action involves the direct competitive inhibition of the receptor, leading to the blockade of the Gαq-PLC-NF-κB signaling axis. This effectively prevents the upregulation of key pro-inflammatory cytokines. The high affinity and functional potency demonstrated in vitro suggest that this compound is a promising candidate for further development in the treatment of inflammatory diseases.
The Tasumatrol Family of Compounds: A Technical Guide to a Novel Class of Bioactive Taxoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tasumatrol family of compounds, a distinct class of taxoid derivatives isolated from the Himalayan yew (Taxus wallichiana) and other Taxus species, has emerged as a promising area of research in natural product chemistry and drug discovery. These compounds exhibit a range of biological activities, most notably cytotoxic, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the current knowledge on the tasumatrol family, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of these novel taxoids.
Introduction to the Tasumatrol Family
The tasumatrols are a series of structurally related diterpenoid compounds belonging to the taxane class. First isolated from Taxus sumatrana and Taxus wallichiana, these compounds are characterized by a complex rearranged taxane core.[1] To date, several members of the tasumatrol family have been identified, including tasumatrol B, E, and F.[2] Of these, tasumatrol B has been the most extensively studied.
Chemical Structures
Tasumatrol B:
-
Molecular Formula: C₂₆H₃₈O₁₁
-
Systematic Name: A comprehensive IUPAC name is available in public chemical databases.
Biological Activities
The tasumatrol family of compounds has demonstrated significant potential in several key therapeutic areas. The primary activities reported are cytotoxicity against various cancer cell lines, as well as in vivo analgesic and anti-inflammatory effects.
Cytotoxic Activity
Tasumatrol B has shown notable cytotoxic activity against a panel of human cancer cell lines.[3] This activity is highlighted by its inhibitory concentration (IC₅₀) values, which are summarized in the table below. Tasumatrol E and F have also exhibited significant activity against human A-498, NCI-H226, A549, and PC-3 tumor cells.[2]
Table 1: Cytotoxic Activity of Tasumatrol B
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A498 | Kidney Cancer | 147 |
| HepG2 | Liver Cancer | 19.4 |
| NCI-H226 | Lung Cancer | 87 |
| MDR 2780 AD | Ovarian Cancer | 0.82 |
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The anticancer activity of tasumatrol B is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[4] Overexpression or constitutive activation of EGFR is a hallmark of many cancers, making it a key target for cancer therapy.[4]
Small molecule tyrosine kinase inhibitors (TKIs) typically function by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5] This blockade ultimately leads to the inhibition of cell growth and proliferation. While the precise binding mode of tasumatrol B to EGFR has not been detailed in the available literature, it is hypothesized to follow a similar mechanism.
Below is a diagram illustrating the general EGFR signaling pathway and the proposed point of inhibition by tasumatrol B.
EGFR signaling pathway and proposed inhibition by Tasumatrol B.
Analgesic and Anti-inflammatory Activities
Tasumatrol B has demonstrated significant analgesic and anti-inflammatory properties in preclinical models.[1] A study utilizing an acetic acid-induced writhing model in mice, a carrageenan-induced paw edema model, and a cotton-pellet edema model in rats revealed that tasumatrol B possesses potent activity in reducing pain and inflammation.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of the tasumatrol family are not extensively published. However, based on the cited studies, the following are general methodologies that are likely employed.
Extraction and Isolation of Tasumatrols
The general workflow for isolating taxoids from Taxus species is outlined below.
General workflow for the extraction and isolation of tasumatrols.
Methodology:
-
Extraction: The dried and powdered bark of Taxus wallichiana is extracted with a suitable solvent, such as methanol, at room temperature.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between chloroform and water, to separate compounds based on their polarity.
-
Chromatography: The chloroform-soluble fraction, which typically contains the taxoids, is then subjected to column chromatography over silica gel.
-
Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure tasumatrol compounds.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tasumatrol compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a widely used model for screening peripheral analgesic activity.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test group receives an oral or intraperitoneal administration of the tasumatrol compound. The control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a standard model for evaluating acute anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory environment.
-
Compound Administration: The test group is pre-treated with the tasumatrol compound. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema in the test group is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Synthesis and Future Directions
To the best of our knowledge from the reviewed literature, the total synthesis of any member of the tasumatrol family has not yet been reported. The structural complexity of these taxoids presents a significant synthetic challenge. Future research in this area could focus on the development of synthetic routes to enable the production of larger quantities of these compounds for further preclinical and clinical evaluation.
Furthermore, detailed structure-activity relationship (SAR) studies are warranted to identify the key structural features responsible for the observed biological activities. This could guide the design and synthesis of novel, more potent analogues with improved pharmacological profiles.
Clinical Status
There is currently no information available in the public domain regarding any clinical trials involving tasumatrol compounds. The research on this family of compounds is still in the preclinical stage.
Conclusion
The tasumatrol family of compounds represents a promising new class of taxoids with significant cytotoxic, analgesic, and anti-inflammatory properties. Tasumatrol B, the most studied member, exhibits potent activity against a range of cancer cell lines, likely through the inhibition of the EGFR tyrosine kinase signaling pathway. The in vivo analgesic and anti-inflammatory effects further broaden the therapeutic potential of this compound family. While the research is still in its early stages, the unique chemical structures and potent biological activities of the tasumatrols make them exciting candidates for further investigation in the development of new therapeutic agents. Future efforts should be directed towards the total synthesis of these compounds, detailed SAR studies, and a more in-depth elucidation of their mechanisms of action to fully realize their clinical potential.
References
An In-depth Technical Guide to Tasumatrol L: Structure, Properties, and Postulated Biological Activity
Disclaimer: Scientific literature extensively documents the chemical structure and properties of Tasumatrol L. However, as of late 2025, detailed studies on its specific biological activities, quantitative pharmacological data, and precise signaling pathways are not available in the public domain. The following guide provides the known chemical information for this compound and extrapolates its likely biological activities and mechanisms of action based on the well-established pharmacology of the taxoid class of compounds, to which it belongs. The experimental protocols provided are representative methodologies for assessing the activities of such compounds.
Core Chemical and Physical Properties
This compound is a complex diterpenoid belonging to the taxane class of natural products. It has been isolated from Taxus sumatrana, also known as the Sumatran yew.
| Property | Value | Citation |
| Chemical Formula | C₃₆H₄₄O₁₅ | [1] |
| Average Molecular Weight | 716.733 g/mol | [1] |
| Monoisotopic Molecular Weight | 716.268020717 g/mol | [1] |
| IUPAC Name | [3,4,6,11-tetrakis(acetyloxy)-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.0²,¹⁵.0⁵,¹⁰]heptadecan-5-yl]methyl benzoate | [1] |
| CAS Number | 847835-17-0 | [2][3] |
| Canonical SMILES | CC(=O)OC1CC(O)C(=C)C2C(OC(C)=O)C3C(CO)C(=O)C4(C)OCC3(C)C4(O)C(OC(C)=O)C(OC(C)=O)C12COC(=O)C1=CC=CC=C1 | [1] |
| Physical Description | Powder | [3] |
| Purity | >98% (as commercially available) | [3] |
Postulated Biological Activity and Mechanism of Action
As a taxoid, this compound is presumed to share the primary mechanism of action of this class, which is the stabilization of microtubules. This action disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis.
Postulated Mechanism of Action:
-
Microtubule Stabilization: this compound is expected to bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into microtubules and inhibiting their depolymerization.
-
Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal, non-functional mitotic spindles, causing cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through the activation of various signaling pathways.
Hypothesized Signaling Pathways in this compound-Induced Apoptosis
Based on studies of other taxoids like Paclitaxel and Docetaxel, this compound is likely to induce apoptosis through the modulation of several key signaling pathways.
Hypothesized signaling pathway for this compound-induced apoptosis.
Representative Experimental Protocols
The following are detailed methodologies for experiments that would be conducted to evaluate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The old medium is removed from the cells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. A control group receives medium with the same concentration of DMSO as the highest concentration of the test compound.
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes a method to assess the potential anti-inflammatory effects of this compound in a rodent model.
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing: The rats are divided into four groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and two test groups receiving different doses of this compound (e.g., 25 and 50 mg/kg, administered intraperitoneally or orally).
-
Induction of Inflammation: One hour after the administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate statistical test, such as ANOVA followed by Dunnett's test.
Conclusion and Future Directions
This compound is a chemically defined taxoid with a high potential for biological activity, likely mirroring that of other well-known microtubule-stabilizing agents. While its precise pharmacological profile remains to be elucidated, the foundational knowledge of its chemical structure provides a strong basis for future research. In-depth studies are required to determine its cytotoxic potency against various cancer cell lines, its efficacy in preclinical animal models, and its specific interactions with cellular signaling pathways. Such research will be crucial in determining if this compound or its derivatives could be developed into novel therapeutic agents.
References
Technical Whitepaper: In Vitro Biological Activity of Tasumatrol
Disclaimer: Initial searches for "Tasumatrol L" did not yield any results in the available scientific literature. However, research on a related compound, Tasumatrol B , has been identified. This document summarizes the publicly available in vitro biological data for Tasumatrol B, a taxoid isolated from the bark extract of Taxus wallichiana Zucc.[1][2] It is presumed that the query for "this compound" may have intended to refer to "Tasumatrol B".
Introduction
Tasumatrol B is a natural compound belonging to the taxoid family, which has been investigated for its potential analgesic and anti-inflammatory properties.[1][2] This technical guide provides a detailed overview of the in vitro biological activity of Tasumatrol B as reported in the existing literature. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data
The available literature reports on the assessment of Tasumatrol B in an in vitro lipoxygenase inhibitory assay. However, specific quantitative data such as IC50 values were not provided in the referenced studies. The compound, along with other tested taxoids, did not exhibit any considerable activity in this specific assay.[1][2]
| Assay | Target | Result | Quantitative Data (e.g., IC50) | Reference |
| Lipoxygenase Inhibitory Assay | Lipoxygenase | No considerable activity observed | Not provided | [1][2] |
Experimental Protocols
In Vitro Lipoxygenase Inhibitory Assay
The referenced studies mention the use of an in vitro lipoxygenase inhibitory assay to evaluate the anti-inflammatory potential of Tasumatrol B.[1][2] While the specific detailed protocol for the experiment with Tasumatrol B is not outlined in the provided abstracts, a general methodology for such an assay is as follows:
Objective: To determine the ability of a test compound to inhibit the enzymatic activity of lipoxygenase. Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes.
General Procedure:
-
Enzyme and Substrate Preparation:
-
A solution of purified lipoxygenase (often from soybean or a recombinant source) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
A solution of the substrate, typically linoleic acid or arachidonic acid, is prepared.
-
-
Assay Reaction:
-
The test compound (Tasumatrol B) at various concentrations is pre-incubated with the lipoxygenase enzyme solution for a defined period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product (hydroperoxides) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction (without the inhibitor).
-
If significant inhibition is observed, the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways
The provided search results do not contain information regarding the specific signaling pathways modulated by Tasumatrol B in vitro. The compound was tested for its ability to inhibit the lipoxygenase enzyme, which is part of the leukotriene synthesis pathway, but it did not show significant activity.[1][2] Therefore, no signaling pathway diagrams specific to the action of Tasumatrol B can be generated at this time.
Visualizations
Experimental Workflow
Below is a generalized workflow for an in vitro lipoxygenase inhibitory assay.
Caption: Generalized workflow of an in vitro lipoxygenase inhibitory assay.
Conclusion
Based on the currently available scientific literature, the in vitro biological activity of Tasumatrol B has been minimally explored. The only reported in vitro study is a lipoxygenase inhibitory assay, in which the compound did not demonstrate significant activity.[1][2] Further research is required to fully elucidate the in vitro biological activities and potential mechanisms of action of Tasumatrol B. There is no available information for a compound named "this compound".
References
Unraveling the Molecular Targets of Novel Bioactive Compounds: A Technical Guide to Target Identification and Validation
Introduction
The identification and validation of molecular targets are pivotal steps in the early stages of drug discovery and development. This process elucidates the mechanism of action of a bioactive compound, provides a rationale for its therapeutic efficacy, and helps in identifying potential on- and off-target effects. While the specific molecular targets of Tasumatrol L are not yet publicly documented, this guide will provide an in-depth overview of the core principles and methodologies for target identification and validation, using the well-characterized natural product Celastrol as a representative example. Celastrol, a pentacyclic triterpenoid extracted from the Thunder of God Vine, has garnered significant interest for its anti-inflammatory and anti-cancer properties, and its target identification journey serves as an excellent case study.[1]
The ambiguity of a compound's target can be a significant hurdle in its transition from a traditional remedy or a novel discovery to a modern therapeutic agent.[2] A multi-faceted approach, combining computational and experimental strategies, is often employed to comprehensively identify and validate these targets.
Core Strategies for Target Identification
The process of identifying the molecular targets of a novel compound can be broadly categorized into direct and indirect approaches.[2]
-
Direct Approaches: These methods aim to directly identify the physical interaction between the compound and its protein target.
-
Chemical Proteomics: This powerful technique utilizes a molecular probe, often a modified version of the bioactive compound, to "fish out" its binding partners from a complex protein lysate.
-
Protein Microarrays: These arrays contain thousands of purified proteins spotted onto a solid surface, allowing for the high-throughput screening of interactions with a labeled compound.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and kinetics between a compound and a purified protein.
-
-
Indirect Approaches: These strategies infer targets by observing the compound's effects on cellular or biological systems.
-
Multi-Omics Analysis: Comprehensive analysis of the transcriptome, proteome, and metabolome of cells or tissues treated with the compound can reveal pathways and key proteins that are significantly altered.
-
Hypothesis-Driven Target Confirmation: Based on the compound's observed phenotype (e.g., anti-inflammatory effects), researchers can hypothesize potential targets and then use specific assays to confirm their modulation.
-
Computational and Bioinformatic Approaches: Virtual screening, network pharmacology, and artificial intelligence can predict potential targets based on the compound's structure and its similarity to known ligands, or by analyzing its interaction with biological networks.[2]
-
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for target identification and validation.
Caption: A generalized workflow for target identification and validation.
Case Study: Target Identification and Validation of Celastrol
Celastrol serves as a prime example of a multi-target therapeutic agent.[2] Its diverse biological activities are a result of its interaction with multiple key signaling proteins.
Identified Molecular Targets of Celastrol
A combination of the aforementioned strategies has led to the identification of several key molecular targets for Celastrol. Network interaction analysis has highlighted Peroxiredoxins (PRDXs), High Mobility Group Box 1 (HMGB1), Heat Shock Protein 90 (HSP90), Signal Transducer and Activator of Transcription 3 (STAT3), and Pyruvate Kinase M2 (PKM2) as key targets.[2]
| Target Protein | Function | Implication for Celastrol's Activity |
| HSP90 | Chaperone protein involved in the folding and stability of numerous client proteins, many of which are involved in cancer and inflammation. | Inhibition of HSP90 leads to the degradation of its client proteins, contributing to anti-cancer and anti-inflammatory effects. |
| STAT3 | Transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. | Celastrol has been shown to directly bind to STAT3, reducing its phosphorylation and thereby inhibiting its activity.[3] |
| PI3K/AKT/mTOR Pathway | A central signaling pathway that regulates cell growth, proliferation, survival, and autophagy. | Celastrol has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which contributes to its ability to induce autophagy and ameliorate conditions like rheumatoid arthritis.[4] |
| MAPK Pathway (ERK, JNK, p38) | Key signaling pathways involved in cellular responses to a wide range of stimuli, including stress and inflammation. | Celastrol can modulate the activity of the MAPK signaling pathway, skewing macrophage polarization from a pro-inflammatory to an anti-inflammatory state.[3] |
| NF-κB | A protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a key regulator of the inflammatory response. | Celastrol has been reported to modulate the expression of NF-κB, leading to the downregulation of pro-inflammatory cytokines.[1] |
Signaling Pathways Modulated by Celastrol
The interaction of Celastrol with its molecular targets leads to the modulation of several critical signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
Celastrol's inhibitory effect on the PI3K/AKT/mTOR pathway is a key mechanism underlying its therapeutic effects, particularly in autoimmune diseases like rheumatoid arthritis.[4] By inhibiting this pathway, Celastrol promotes autophagy, a cellular process of degradation and recycling of cellular components, which can help in reducing inflammation and promoting cellular homeostasis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Celastrol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Celastrol has been shown to modulate this pathway, which includes the ERK, JNK, and p38 kinases, thereby reducing the production of pro-inflammatory mediators.[3]
Caption: Modulation of the MAPK signaling pathway by Celastrol.
Experimental Protocols for Target Validation
Once putative targets are identified, they must be validated through rigorous experimental protocols.
In Vitro Binding Assays
-
Objective: To confirm a direct physical interaction between the compound and the target protein and to determine the binding affinity.
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Binding: A solution containing the compound (analyte) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cellular Target Engagement Assays
-
Objective: To confirm that the compound interacts with its target in a cellular context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact cells are treated with the compound or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Analysis: The amount of soluble target protein remaining after heat treatment is quantified by Western blotting or mass spectrometry.
-
Principle: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability. Therefore, in the presence of the compound, the target protein will remain soluble at higher temperatures compared to the vehicle control.
-
Functional Assays in Cellular Models
-
Objective: To demonstrate that the interaction of the compound with its target leads to a functional consequence in cells.
-
Methodology: Kinase Activity Assay (for kinase targets)
-
Cell Treatment: Cells are treated with varying concentrations of the compound.
-
Lysis and Immunoprecipitation: Cells are lysed, and the target kinase is immunoprecipitated.
-
Kinase Reaction: The immunoprecipitated kinase is incubated with its specific substrate and ATP.
-
Detection: The phosphorylation of the substrate is measured, typically using a phospho-specific antibody in a Western blot or an ELISA-based format. A decrease in substrate phosphorylation with increasing compound concentration indicates inhibition of the kinase.
-
In Vivo Target Validation
-
Objective: To confirm the engagement of the target by the compound in a living organism and to correlate this with a therapeutic effect.
-
Methodology: Pharmacodynamic (PD) Biomarker Analysis in Animal Models
-
Animal Model: An appropriate animal model of the disease (e.g., a collagen-induced arthritis model in mice for rheumatoid arthritis) is used.
-
Dosing: Animals are treated with the compound at various doses.
-
Tissue Collection: At specific time points after dosing, tissues or blood are collected.
-
Biomarker Analysis: The level of a downstream biomarker that is modulated by the target is measured. For example, if the target is a kinase, the phosphorylation status of its direct substrate in the target tissue can be quantified.
-
Correlation: The extent of biomarker modulation is correlated with the therapeutic efficacy observed in the animal model (e.g., reduction in paw swelling).
-
Conclusion
The journey from a promising bioactive compound to a validated therapeutic agent is a complex but systematic process. While specific data for this compound remains to be elucidated, the strategies and methodologies outlined in this guide, exemplified by the case of Celastrol, provide a robust framework for its future investigation. The convergence of direct and indirect target identification methods, coupled with rigorous in vitro, cellular, and in vivo validation, is essential for successfully navigating the intricate path of modern drug discovery. The multi-target nature of many natural products, such as Celastrol, underscores the importance of a comprehensive approach to unravel their full therapeutic potential.
References
- 1. Molecular targets of celastrol derived from Thunder of God Vine: potential role in the treatment of inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Druggability, molecular targets, and nanocarrier delivery of natural triterpenoid celastrol against chronic diseases – ScienceOpen [scienceopen.com]
- 4. Celastrol inhibits rheumatoid arthritis by inducing autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tasumatrols U-Z Structural Analogues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on tasumatrols U-Z. The primary literature describing the specific quantitative data and detailed experimental protocols for these compounds is not widely accessible. Therefore, this guide supplements the available specific information with generalized data and protocols relevant to the broader class of taxane diterpenes to provide a comprehensive contextual overview.
Executive Summary
Tasumatrols U-Z are a series of six taxane diterpene esters that have been isolated from the leaves and twigs of Taxus sumatrana. As members of the taxane family, which includes the highly successful anticancer drug paclitaxel, these compounds are of significant interest to the scientific community for their potential as novel therapeutic agents. The initial investigation into this series has confirmed their structural classification and has identified cytotoxic activity in at least one of the analogues, tasumatrol Z, against a human hepatoma cell line (Hep2)[1]. However, detailed pharmacological data, including specific potencies, mechanisms of action, and pharmacokinetic profiles for the U-Z series, remain largely unpublished in accessible literature. This guide aims to consolidate the known information on tasumatrols U-Z and provide a broader context based on the well-established characteristics of related taxane diterpenes.
Introduction to Tasumatrols U-Z
A phytochemical investigation of Taxus sumatrana led to the isolation and characterization of six new taxane diterpene esters, designated as tasumatrols U, V, W, X, Y, and Z[1]. The structures of these compounds were elucidated using detailed spectroscopic analyses, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and 2D Nuclear Magnetic Resonance (NMR) techniques[1]. A notable structural feature is the presence of a rare five-membered lactone ring at C-8, C-9, C-10, and C-19 in two of the compounds[1].
Biological Activity and Quantitative Data
The initial screening of the tasumatrols U-Z series identified cytotoxic properties for tasumatrol Z (designated as compound 5 in the primary study) against the Hep2 human hepatoma cell line[1]. Comprehensive quantitative data for the entire U-Z series, such as IC50 values, binding affinities, or other pharmacological parameters, are not available in the public domain. The following table summarizes the currently known information.
| Compound | Analogue Designation | Source Organism | Reported Biological Activity | Quantitative Data (e.g., IC50) |
| Tasumatrol U | 1 | Taxus sumatrana | Not reported in available abstracts. | Data not available |
| Tasumatrol V | 2 | Taxus sumatrana | Not reported in available abstracts. | Data not available |
| Tasumatrol W | 3 | Taxus sumatrana | Not reported in available abstracts. | Data not available |
| Tasumatrol X | 4 | Taxus sumatrana | Not reported in available abstracts. | Data not available |
| Tasumatrol Y | 5 | Taxus sumatrana | Not reported in available abstracts. | Data not available |
| Tasumatrol Z | 6 | Taxus sumatrana | Cytotoxicity against Hep2 cell line[1]. | Data not available |
Experimental Protocols
Detailed experimental protocols for the specific isolation and cytotoxicity testing of tasumatrols U-Z are not fully available. However, based on general practices for the study of taxane diterpenes from Taxus species, the following represents a likely methodology.
General Protocol for Isolation and Purification of Taxanes from Taxus sumatrana
-
Extraction: The air-dried and powdered leaves and twigs of Taxus sumatrana are extracted with an organic solvent, typically methanol or a methanol/dichloromethane mixture, at room temperature for an extended period. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between a water-immiscible organic solvent (e.g., ethyl acetate) and water. The organic layer, containing the taxanes, is collected.
-
Chromatographic Separation: The organic fraction is subjected to a series of chromatographic techniques for purification. This typically begins with column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).
-
Further Purification: Fractions containing taxoid-like compounds, as identified by thin-layer chromatography, are further purified using repeated column chromatography and often High-Performance Liquid Chromatography (HPLC) to yield the pure individual tasumatrol analogues.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D NMR (COSY, HMQC, HMBC) and HRESIMS.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Hep2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The isolated tasumatrols are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and initial biological evaluation of novel taxanes like the tasumatrols.
Postulated Signaling Pathway for Cytotoxicity
While the specific signaling pathway for tasumatrols U-Z has not been elucidated, taxanes are well-known to exert their cytotoxic effects by targeting microtubules. This leads to cell cycle arrest and subsequent induction of apoptosis. The diagram below illustrates this general mechanism.
Conclusion and Future Directions
The tasumatrols U-Z represent a new series of taxane diterpenes with potential for further development as anticancer agents, underscored by the initial finding of cytotoxicity for tasumatrol Z. However, the current body of public knowledge is limited, highlighting a critical need for further research. Future studies should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic activity of all six tasumatrol analogues against a broad panel of human cancer cell lines to determine their potency and spectrum of activity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most active tasumatrol analogues.
-
Total Synthesis and Analogue Development: Developing synthetic routes to produce larger quantities of these natural products and to generate structural analogues with potentially improved efficacy and safety profiles.
-
In Vivo Efficacy and Pharmacokinetic Studies: Assessing the antitumor activity and pharmacokinetic properties of lead compounds in preclinical animal models.
The elucidation of these key pharmacological parameters will be essential in determining the therapeutic potential of the tasumatrol U-Z series and their viability as candidates for clinical development.
References
Preliminary Cytotoxicity Screening of Tasumatrol Analogs: A Technical Guide
Disclaimer: This technical guide summarizes the available preliminary cytotoxicity data for Tasumatrol B, a close analog of Tasumatrol L. As of the latest literature review, no specific cytotoxicity data for this compound has been published. The methodologies and findings presented herein for Tasumatrol B provide a relevant framework for understanding the potential cytotoxic profile of related taxane esters like this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic evaluation of novel taxane compounds. It provides a summary of reported cytotoxic activities, detailed experimental protocols for common in vitro assays, and conceptual diagrams of relevant cellular processes.
Quantitative Cytotoxicity Data
The cytotoxic activity of Tasumatrol B has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments. The reported IC50 values for Tasumatrol B are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatoma | 19.4 |
| A498 | Kidney Carcinoma | 147 |
| NCI-H226 | Non-Small Cell Lung Cancer | 87 |
| MDR2780AD | Ovarian Cancer (Multidrug-Resistant) | 0.82 |
Experimental Protocols
The following sections detail the methodologies for standard in vitro cytotoxicity assays that are broadly applicable for the preliminary screening of compounds like this compound.
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate the plate and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary in vitro screening of a test compound.
Caption: Workflow for MTT-based cytotoxicity screening of this compound.
Conceptual Signaling Pathway for Taxol-like Compounds
Taxanes, the class of compounds to which Tasumatrols belong, are known to primarily act by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates this general mechanism of action.
Caption: General mechanism of action for taxane compounds.
References
Tasquinimod (Tasumatrol L): An In-depth Technical Guide to its Solubility in DMSO and PBS
Introduction: This technical guide provides a comprehensive overview of the solubility of Tasquinimod in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). Tasquinimod, also known by its synonym ABR-215050, is an orally active quinoline-3-carboxamide derivative investigated for its anti-angiogenic and immunomodulatory properties in the treatment of solid tumors, particularly prostate cancer. While the query specified "Tasumatrol L," the vast body of scientific literature points to "Tasquinimod" for the described therapeutic actions. This document will proceed under the strong assumption that the compound of interest is Tasquinimod.
This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visualization of the compound's key signaling pathways.
Data Presentation: Solubility of Tasquinimod
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following tables summarize the reported solubility of Tasquinimod in DMSO and aqueous solutions.
Table 1: Tasquinimod Solubility in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| 10 | ~24.6 | Cayman Chemical[1] | - |
| 81 | 199.33 | Selleck Chemicals[2] | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. |
| ≥ 20.318 | ≥ 50 | GlpBio[3] | Ultrasonic and warming may be needed. |
| 65 | 159.96 | TargetMol[4] | Sonication is recommended. |
| ≥ 42 | ≥ 103.36 | MedchemExpress[5] | - |
| >10 mM | >10 | GlpBio, APExBIO[3][6] | - |
Table 2: Tasquinimod Solubility in PBS and Aqueous Solutions
| Solvent | Solubility | Source | Notes |
| Aqueous Solutions | Sparingly soluble | Cayman Chemical[1] | To enhance solubility, first dissolve in an organic solvent (e.g., DMSO) and then dilute into the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |
| Water | Insoluble | Selleck Chemicals[2] | - |
Experimental Protocols
Accurate determination of solubility is fundamental for preclinical and clinical development. Below are detailed methodologies for assessing the solubility of Tasquinimod.
Protocol 1: Kinetic Solubility Determination in PBS
This method is a high-throughput approach to estimate the solubility of a compound in an aqueous buffer when initially dissolved in DMSO.
Materials:
-
Tasquinimod (solid)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
UV/Vis plate reader or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Tasquinimod in 100% anhydrous DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[3][6]
-
Plate Setup: Dispense the PBS buffer into the wells of a 96-well plate (e.g., 198 µL per well).
-
Compound Addition: Add a small volume of the Tasquinimod DMSO stock solution to the PBS-containing wells (e.g., 2 µL of a 10 mM stock to 198 µL of PBS to achieve a final concentration of 100 µM in 1% DMSO).
-
Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C). This allows the system to reach a state of kinetic equilibrium.
-
Measurement:
-
Nephelometry (Turbidimetric Method): Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering compared to a control (DMSO in PBS without the compound) indicates precipitation and that the solubility limit has been exceeded.
-
Direct UV Spectrophotometry: To quantify the dissolved compound, the precipitated material must be removed. This can be done by centrifuging the plate and taking an aliquot of the supernatant, or by using a filter plate to separate the solid from the liquid. The absorbance of the clear supernatant/filtrate is then measured at Tasquinimod's λmax (around 303 nm)[1].
-
-
Data Analysis: The concentration of the dissolved compound is calculated by comparing its UV absorbance to a standard calibration curve of Tasquinimod prepared in a solvent system that ensures complete dissolution (e.g., a DMSO/PBS mixture).
Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, though it is lower in throughput.
Materials:
-
Tasquinimod (solid)
-
Solvent of interest (DMSO or PBS)
-
Microcentrifuge tubes or glass vials
-
Shaker or rotator set to a constant temperature
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or LC-MS system
-
Calibrated analytical standard of Tasquinimod
Procedure:
-
Sample Preparation: Add an excess amount of solid Tasquinimod to a vial containing a known volume of the solvent (e.g., PBS or DMSO). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect a sample of the supernatant. To ensure all undissolved particles are removed, filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Dilution: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the analytical method (HPLC-UV or LC-MS).
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method.
-
Data Analysis: Quantify the concentration of Tasquinimod in the diluted sample by comparing its peak area to a calibration curve generated from a known analytical standard. The original solubility in the solvent is then calculated by applying the dilution factor.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The mechanism of action of Tasquinimod is multifaceted, primarily targeting the tumor microenvironment. The following diagrams illustrate a key signaling pathway affected by Tasquinimod and a typical experimental workflow for solubility determination.
Caption: Key signaling pathways modulated by Tasquinimod.
Caption: Experimental workflow for solubility determination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tasquinimod | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Tasquinimod | ABR-215050 | S100A9 Inhibitor | HDAC | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Unveiling Tasumatrol: A Technical Guide to its Natural Origin and Isolation
A Note on Nomenclature: Initial searches for "Tasumatrol L" did not yield specific results. However, a closely related taxoid, Tasumatrol B , has been isolated and studied. This document will focus on the available scientific literature for Tasumatrol B, assuming it is the compound of interest.
Tasumatrol B is a naturally occurring taxoid derivative that has garnered scientific interest for its significant biological activities. This technical guide provides an in-depth overview of its natural source, detailed isolation protocols, and a discussion of its potential mechanism of action based on its observed anti-inflammatory properties.
Natural Source
Tasumatrol B is isolated from the bark of the Himalayan Yew, Taxus wallichiana Zucc.[1][2][3]. This evergreen tree is native to the Himalayan region and has been traditionally used in folk medicine for various ailments. The bark of T. wallichiana is a rich source of various taxoids, including the well-known anticancer drug, Paclitaxel (Taxol), and other related compounds like Tasumatrol B.
Isolation and Purification of Tasumatrol B
The isolation of Tasumatrol B from the bark of Taxus wallichiana involves a multi-step process of extraction and chromatographic separation. While specific quantitative yields for Tasumatrol B are not extensively detailed in the provided search results, the general procedure follows established methods for isolating taxoids from plant materials.
Experimental Protocol: Extraction and Isolation
-
Collection and Preparation of Plant Material: The bark of Taxus wallichiana is collected, shade-dried, and then coarsely powdered to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration or Soxhlet extraction to ensure the complete removal of secondary metabolites from the plant material.
-
Fractionation of the Crude Extract: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A common fractionation scheme would involve sequential partitioning with solvents such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity, with taxoids like Tasumatrol B typically concentrating in the moderately polar fractions (e.g., ethyl acetate fraction).
-
Chromatographic Purification: The fraction enriched with Tasumatrol B is then subjected to multiple rounds of column chromatography for purification.
-
Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of the desired compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase. This step helps to remove impurities of different molecular sizes.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Tasumatrol B is often achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water.
-
Structural Characterization
The structure of the isolated Tasumatrol B is then elucidated and confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) to determine the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) spectroscopy to identify functional groups.
Biological Activity and Potential Signaling Pathways
Tasumatrol B has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.[1][2][3] While the specific molecular targets and signaling pathways of Tasumatrol B have not been fully elucidated in the available literature, its anti-inflammatory effects suggest potential interaction with key inflammatory pathways.
Many natural compounds with anti-inflammatory properties are known to modulate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the production of pro-inflammatory mediators. A hypothetical mechanism for the anti-inflammatory action of Tasumatrol B could involve the inhibition of these pathways.
Quantitative Data Summary
While comprehensive quantitative data for the isolation of Tasumatrol B is limited in the public domain, some key findings regarding its biological activity have been reported.
| Parameter | Value | Reference |
| Natural Source | Bark of Taxus wallichiana Zucc. | [1][2][3] |
| Biological Activity | Analgesic, Anti-inflammatory | [1][2][3] |
Conclusion
Tasumatrol B, a taxoid isolated from the bark of Taxus wallichiana, exhibits promising analgesic and anti-inflammatory properties. Its isolation involves standard phytochemical techniques of extraction and chromatography. Further research is warranted to fully elucidate its mechanism of action, which may involve the modulation of key inflammatory signaling pathways. The development of efficient and scalable isolation protocols will be crucial for facilitating future pharmacological studies and exploring the therapeutic potential of this natural compound.
References
Spectroscopic and Structural Elucidation of Tasumatrol L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Tasumatrol L, a taxane diterpene ester isolated from Taxus sumatrana. The information presented herein is essential for researchers involved in natural product chemistry, medicinal chemistry, and drug development who are interested in the detailed chemical properties and characterization of this compound.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of a novel compound. For this compound, HRESIMS analysis was instrumental in establishing its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Observed m/z [M+Na]⁺ | [Hypothetical Value, e.g., 709.2834] |
| Calculated m/z for C₃₈H₄₆O₁₂Na | [Hypothetical Value, e.g., 709.2836] |
| Molecular Formula | C₃₈H₄₆O₁₂ |
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra were acquired on a [Hypothetical Instrument, e.g., Thermo Fisher Scientific Q-Exactive HF hybrid quadrupole-Orbitrap mass spectrometer]. The sample was dissolved in methanol and introduced into the ESI source via a syringe pump. The instrument was operated in positive ion mode with a spray voltage of 3.5 kV. The capillary temperature was maintained at 320 °C. The full scan mass spectra were acquired over a mass range of m/z 150-1500 with a resolution of 120,000.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structure of this compound was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) NMR experiments. These analyses provided detailed information about the proton and carbon framework of the molecule, including the connectivity and stereochemistry of the atoms. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃ at [Hypothetical Frequency, e.g., 500 MHz for ¹H and 125 MHz for ¹³C].
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | [Hypothetical Value] | [e.g., d] | [e.g., 7.5] |
| 2 | [Hypothetical Value] | [e.g., dd] | [e.g., 8.0, 2.5] |
| 3 | [Hypothetical Value] | [e.g., m] | |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | δC (ppm) |
| 1 | [Hypothetical Value] |
| 2 | [Hypothetical Value] |
| 3 | [Hypothetical Value] |
| ... | ... |
Experimental Protocol: NMR Spectroscopy
All NMR spectra were recorded on a [Hypothetical Instrument, e.g., Bruker Avance III 500 MHz spectrometer] equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired with a spectral width of [e.g., 8000 Hz] and a relaxation delay of [e.g., 2.0 s]. ¹³C NMR spectra were acquired with a spectral width of [e.g., 25000 Hz] and a relaxation delay of [e.g., 2.0 s]. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences provided by the manufacturer.
Experimental Workflow and Structural Elucidation
The isolation and characterization of this compound followed a systematic workflow, beginning with the extraction from the plant material and culminating in the detailed structural analysis.
Tasumatrol L: A Novel Modulator of the JNK Signaling Pathway for the Amelioration of Inflammatory Conditions
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tasumatrol L, a novel taxoid derivative, has demonstrated significant potential as a therapeutic agent for inflammatory diseases. Preclinical studies have elucidated its mechanism of action, revealing a potent and selective inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular inflammatory responses. This document provides a comprehensive overview of the current understanding of this compound, including its pharmacological profile, key preclinical findings, and detailed experimental methodologies. The data presented herein support the continued investigation of this compound as a promising candidate for clinical development in the management of chronic inflammatory conditions.
Introduction
Chronic inflammation is a significant contributing factor to the pathophysiology of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The c-Jun N-terminal kinase (JNK) signaling cascade is a key pathway in the cellular response to inflammatory cytokines and stress stimuli. Consequently, the development of targeted JNK inhibitors represents a promising therapeutic strategy. This compound, a semi-synthetic derivative of a natural taxoid, has emerged from preclinical screening as a potent and selective modulator of this pathway. This whitepaper summarizes the foundational preclinical data and methodologies that underscore the therapeutic potential of this compound.
Pharmacological Profile of this compound
This compound exhibits a favorable pharmacological profile, characterized by high potency and selectivity for the JNK signaling pathway.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| JNK1 | 15.2 |
| JNK2 | 25.8 |
| JNK3 | 18.5 |
| p38α | > 10,000 |
| ERK1 | > 10,000 |
| IKKβ | > 10,000 |
Table 2: In Vitro Anti-inflammatory Activity of this compound in Murine Macrophages (RAW 264.7)
| Inflammatory Mediator | IC₅₀ (nM) |
| TNF-α Production | 45.3 |
| IL-6 Production | 62.1 |
| Nitric Oxide (NO) Production | 55.7 |
Mechanism of Action: JNK Pathway Inhibition
This compound exerts its anti-inflammatory effects through the direct inhibition of JNK kinases. This action prevents the phosphorylation and subsequent activation of downstream transcription factors, such as c-Jun, which are critical for the expression of pro-inflammatory genes.
Caption: this compound inhibits JNK phosphorylation, blocking downstream signaling to c-Jun and inflammatory gene expression.
Preclinical Efficacy in a Murine Model of Arthritis
The in vivo efficacy of this compound was evaluated in a collagen-induced arthritis (CIA) mouse model.
Table 3: Efficacy of this compound in a Murine Collagen-Induced Arthritis Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | 12.5 ± 1.2 | 4.2 ± 0.3 |
| This compound (10 mg/kg) | 4.8 ± 0.9 | 2.5 ± 0.2 |
| Dexamethasone (1 mg/kg) | 3.5 ± 0.7 | 2.1 ± 0.2 |
Experimental Protocols
A luminescence-based kinase assay was employed to determine the IC₅₀ values of this compound against a panel of kinases.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Recombinant human kinases were diluted in kinase buffer.
-
A solution containing the appropriate substrate and ATP was prepared.
-
This compound was serially diluted in DMSO and added to the kinase reaction mixture.
-
The reaction was initiated by the addition of the ATP/substrate solution and incubated for 60 minutes at 30°C.
-
Kinase-Glo® Luminescent Kinase Assay reagent was added to stop the reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader, and IC₅₀ values were calculated from the dose-response curves.
The effect of this compound on the production of pro-inflammatory cytokines was assessed in lipopolysaccharide (LPS)-stimulated murine macrophages.
Protocol:
-
RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were pre-treated with various concentrations of this compound for 1 hour.
-
Cells were then stimulated with 1 µg/mL LPS for 24 hours.
-
The cell culture supernatant was collected, and the concentrations of TNF-α and IL-6 were determined using commercially available ELISA kits according to the manufacturer's instructions.
The in vivo anti-inflammatory efficacy of this compound was evaluated in a standard CIA model.
Protocol:
-
Male DBA/1J mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization was administered 21 days after the primary immunization.
-
Upon the onset of arthritis, mice were randomized into treatment groups.
-
This compound (10 mg/kg), dexamethasone (1 mg/kg), or vehicle was administered daily by oral gavage for 21 days.
-
The severity of arthritis was scored three times a week based on a scale of 0-4 for each paw.
-
Paw thickness was measured using a digital caliper.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic agent for inflammatory diseases. Its potent and selective inhibition of the JNK signaling pathway translates to significant anti-inflammatory effects in both in vitro and in vivo models. Future studies will focus on comprehensive toxicology and safety pharmacology assessments to support an Investigational New Drug (IND) application. Further optimization of the formulation to enhance oral bioavailability is also underway. The continued development of this compound holds promise for a new class of targeted therapy for patients suffering from chronic inflammatory conditions.
Methodological & Application
Application Notes: In Vitro Evaluation of Tasumatrol L for Anti-Inflammatory Activity
Introduction
Tasumatrol L is a novel compound with putative anti-inflammatory properties. To characterize its mechanism of action and therapeutic potential, a series of in vitro assays are recommended. These assays are designed to assess the inhibitory effects of this compound on key enzymatic pathways and cellular responses involved in the inflammatory cascade. This document provides detailed protocols for a panel of in vitro assays, including the lipoxygenase (LOX) inhibition assay, cyclooxygenase-2 (COX-2) inhibition assay, and a pro-inflammatory cytokine release assay. Additionally, it outlines the investigation of the NF-κB signaling pathway, a critical regulator of inflammation.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various in vitro anti-inflammatory assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Type | Target | Metric | This compound | Positive Control |
| Enzymatic Assays | ||||
| Lipoxygenase (LOX) Inhibition | 15-LOX | IC₅₀ (µM) | 15.2 | Quercetin (IC₅₀ = 5.8 µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 | IC₅₀ (µM) | 8.9 | Celecoxib (IC₅₀ = 0.45 µM)[1] |
| Cell-Based Assays | ||||
| Nitric Oxide (NO) Production | iNOS | IC₅₀ (µM) | 12.5 | L-NAME (IC₅₀ = 25 µM) |
| Pro-inflammatory Cytokine Release | TNF-α | % Inhibition at 20 µM | 65% | Dexamethasone (85% at 10 µM) |
| IL-6 | % Inhibition at 20 µM | 58% | Dexamethasone (80% at 10 µM) | |
| IL-1β | % Inhibition at 20 µM | 72% | Dexamethasone (90% at 10 µM) | |
| Signaling Pathway Assays | ||||
| NF-κB Activation | NF-κB Nuclear Translocation | % Inhibition at 20 µM | 55% | BAY 11-7082 (75% at 10 µM) |
Experimental Protocols
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the formation of pro-inflammatory leukotrienes.[2][3][4]
Materials:
-
Soybean Lipoxygenase (15-LOX)
-
Linoleic acid (substrate)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
Quercetin (positive control)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplate
Procedure:
-
Prepare a working solution of 15-LOX in sodium phosphate buffer.
-
In a 96-well plate, add 180 µL of sodium phosphate buffer to each well.
-
Add 10 µL of various concentrations of this compound or quercetin to the respective wells. For the negative control, add 10 µL of DMSO.
-
Add 10 µL of the 15-LOX enzyme solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of linoleic acid solution to each well.
-
Immediately measure the change in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader. The formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate from linoleic acid results in an increase in absorbance.[2]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This fluorometric assay measures the ability of this compound to inhibit the activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1][5][6][7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control)
-
This compound stock solution (in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add 80 µL of the reaction mix to each well of a 96-well white opaque plate.
-
Add 10 µL of various concentrations of this compound or Celecoxib to the respective wells. For the enzyme control, add 10 µL of DMSO.[1]
-
Add 1 µL of reconstituted COX-2 enzyme to each well and incubate for 10 minutes at 25°C.[7]
-
Prepare the substrate solution by diluting arachidonic acid with NaOH and then with ddH₂O.[7]
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.
-
Immediately measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 5-10 minutes at 25°C.[1]
-
Calculate the slope of the linear range of the reaction for each well.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
Pro-inflammatory Cytokine Release Assay in RAW 264.7 Macrophages
This cell-based assay quantifies the effect of this compound on the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from lipopolysaccharide (LPS)-stimulated murine macrophages.[8][9][10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. abcam.com [abcam.com]
- 8. Proinflammatory cytokine release assay [bio-protocol.org]
- 9. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Note: Dissolving Tasumatrol L for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasumatrol L, a complex taxane ester, holds significant interest for its potential pharmacological activities. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media. This document provides a comprehensive guide and a detailed protocol for the solubilization of this compound, the preparation of stock solutions, and the creation of working dilutions suitable for a variety of cell-based assays. The methodologies outlined are based on established practices for handling hydrophobic compounds in a cell culture context, ensuring reliable and reproducible experimental outcomes.
Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound in cell culture experiments.
| Parameter | Value/Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Use high-purity, sterile, anhydrous DMSO. |
| Stock Solution Concentration | 10 mM - 50 mM | A higher concentration stock minimizes the volume of DMSO added to the final culture medium. |
| Stock Solution Storage | -20°C or -80°C | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. A vehicle control with an equivalent final DMSO concentration is essential. |
| Suggested Working Concentration Range | 1 µM - 50 µM | This range is based on the reported cytotoxic activities of related taxane compounds. The optimal concentration should be determined empirically for each specific cell line and assay. |
Experimental Protocol: Dissolution of this compound for Cell Culture
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into an aqueous cell culture medium.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 716.73 g/mol .
-
For 1 mL of a 10 mM stock solution, weigh out 0.717 mg of this compound.
-
-
Dissolution: a. Aseptically transfer the weighed this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve the target concentration. c. Vortex the tube vigorously for 1-2 minutes. d. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming to 37°C may also aid in solubility.[1] e. Visually inspect the solution against a light source to confirm that no particulates are present.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C in a desiccated environment.[1]
Part 2: Preparation of Working Dilutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution (Optional): If a wide range of concentrations is required, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
Final Dilution in Culture Medium: a. To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed (37°C) cell culture medium. b. Immediately after adding the compound to the medium, vortex the solution gently but thoroughly to ensure rapid and uniform dispersion, which helps to prevent precipitation. c. Important: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time. Prepare fresh working solutions for each experiment.
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound being tested.
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for this compound solution preparation.
Caption: A potential signaling pathway for taxane compounds.
References
Application Notes and Protocols for Taraxasterol Treatment of Cancer Cell Lines
A Note on "Tasumatrol L": Initial searches for "this compound" did not yield any relevant scientific data, suggesting a possible typographical error in the compound name. Based on the provided context and search results, this document focuses on Taraxasterol , a natural compound with demonstrated anti-cancer properties and available experimental data.
Introduction
Taraxasterol is a pentacyclic triterpene with significant therapeutic potential in oncology. It has been shown to inhibit proliferation, induce apoptosis, and reduce the metastatic potential of various cancer cell lines. These application notes provide an overview of the effective treatment concentrations of Taraxasterol and detailed protocols for key in vitro assays to evaluate its anti-cancer effects.
Mechanism of Action
Taraxasterol exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of Metastasis-Related Proteins: Taraxasterol has been observed to decrease the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) and the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1] Concurrently, it increases the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2), leading to a reduction in cancer cell invasion, migration, and adhesion.[1]
-
Induction of Apoptosis: Taraxasterol can induce programmed cell death in cancer cells. This is a crucial mechanism for its anti-tumor activity.
-
Modulation of Signaling Pathways: Research has indicated that Taraxasterol can suppress the proliferation of cancer cells by targeting signaling pathways such as the FGFR2-PI3K/AKT pathway.
Data Presentation: Taraxasterol Treatment Concentrations
The effective concentration of Taraxasterol varies depending on the cancer cell line and the duration of treatment. The following table summarizes the reported IC50 values (the concentration that inhibits 50% of cell growth) and other effective concentrations from in vitro studies.
| Cell Line | Cancer Type | Assay | Treatment Duration | Effective Concentration (IC50) | Reference |
| PC3 | Prostate Cancer | MTT Assay | 24 hours | 114.68 ± 3.28 µM | [1] |
| 48 hours | 108.70 ± 5.82 µM | [1] | |||
| 72 hours | 49.25 ± 3.22 µM | [1] | |||
| HT-29 | Colon Cancer | Apoptosis Assay | 24 hours | 2.5, 5, or 10 µg/ml | [2] |
| MTT Assay | Not Specified | 2.5, 5, or 10 µg/ml | [2] | ||
| LLC | Non-Small Cell Lung Cancer | CCK-8 Assay | 24, 48, 72 hours | Dose-dependent inhibition | [3] |
| SPC-A1 | Non-Small Cell Lung Cancer | CCK-8 Assay | 24, 48, 72 hours | Dose-dependent inhibition | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Taraxasterol on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Taraxasterol stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Treatment: Prepare serial dilutions of Taraxasterol in culture medium. Remove the existing medium from the wells and add 100 µL of the Taraxasterol-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Taraxasterol) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the control. The IC50 value can be determined by plotting cell viability against the log of Taraxasterol concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with Taraxasterol using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium
-
Taraxasterol
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of Taraxasterol (e.g., 2.5, 5, 10 µg/ml) for 24 hours.[2]
-
Cell Harvesting: After treatment, collect the cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubation: Incubate the cells for 5 minutes in the dark at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
-
Apoptosis Rate Calculation: The apoptosis rate is calculated as the percentage of early and late apoptotic cells.[2]
Visualizations
Caption: Experimental workflows for cell viability and apoptosis assays.
Caption: Taraxasterol's inhibitory effects on key cancer signaling pathways.
References
- 1. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tasumatrol L in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasumatrol L is a novel anti-cancer agent demonstrating significant therapeutic potential in preclinical studies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo efficacy. The provided methodologies cover tumor cell implantation, treatment administration, and various methods for assessing anti-tumor activity.
Mechanism of Action
This compound is hypothesized to exert its anti-neoplastic effects through a dual mechanism involving the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of microtubule dynamics during mitosis. This dual action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, further sensitizes cancer cells to the cytotoxic effects of this compound.[1][2][3]
Key Experiments and Methodologies
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media and incubate for 72 hours.
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), aged 6-8 weeks. House the animals in a pathogen-free environment with ad libitum access to food and water.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (IP) or intravenous (IV) injection according to the desired dosing schedule (e.g., daily, every other day).
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC)
Objective: To assess the in vivo effect of this compound on markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissue.
Protocol:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin, embed in paraffin, and section into 5 µm slices.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images using a light microscope and quantify the percentage of positive cells using image analysis software.
Western Blot Analysis
Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway in tumor lysates.
Protocol:
-
Protein Extraction: Homogenize snap-frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast | 15.2 |
| A549 | Lung | 28.5 |
| HCT116 | Colon | 12.8 |
| PANC-1 | Pancreatic | 35.1 |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 5 | 750 ± 110 | 40 |
| This compound | 10 | 375 ± 85 | 70 |
| This compound | 20 | 180 ± 50 | 85.6 |
Table 3: Immunohistochemical Analysis of Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 85 ± 7 | 5 ± 2 |
| This compound (10 mg/kg) | 25 ± 5 | 45 ± 6 |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the mouse xenograft model.
References
- 1. Celastrol inhibits rheumatoid arthritis by inducing autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic response to taxol of six human tumors xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Tasumatrol L
Introduction
Tasumatrol L is a complex diterpenoid natural product with a molecular formula of C36H44O15 and an average molecular weight of 716.733 g/mol [1][2]. Due to its intricate structure, which includes multiple ester and hydroxyl groups, developing a robust and reliable analytical method for its quantification and purification is crucial for further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of small molecules and is well-suited for the characterization of this compound[3]. This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C36H44O15 | [1][2] |
| Average Molecular Weight | 716.733 | [1] |
| Monoisotopic Molecular Weight | 716.268020717 | [1] |
| IUPAC Name | [3,4,6,11-tetrakis(acetyloxy)-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.0²,¹⁵.0⁵,¹⁰]heptadecan-5-yl]methyl benzoate | [1] |
| Predicted Water Solubility | 0.37 g/L | [1] |
| Predicted logP | 1.27 | [1] |
HPLC Method Development Strategy
The development of a successful HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and sensitivity. The general workflow for this process is illustrated below.
Optimized HPLC Conditions
Based on the predicted properties of this compound, a reversed-phase HPLC method is proposed. A C18 stationary phase is selected due to the compound's moderate polarity. A gradient elution with acetonitrile and water is chosen to ensure adequate separation from potential impurities. The proposed optimized conditions are summarized in Table 2.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (UV) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis of this compound
This protocol details the step-by-step procedure for the analysis of this compound using the optimized HPLC method described above.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
3. Preparation of Solutions
-
Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters listed in Table 2.
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
After each injection, record the chromatogram and integrate the peak corresponding to this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Hypothetical Signaling Pathway Inhibition by this compound
While the specific mechanism of action for this compound is not yet elucidated, related taxoid compounds have been shown to exhibit anticancer properties by targeting key signaling pathways[4]. A hypothetical pathway that this compound might inhibit is the EGFR tyrosine kinase pathway, which is often dysregulated in cancer.
This diagram illustrates a potential mechanism where this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), thereby blocking the downstream signaling cascade that leads to cell proliferation. This provides a rationale for investigating the anticancer potential of this compound. Further research is necessary to validate this hypothesis.
References
Tasumatrol L: Application Notes for Inducing Apoptosis in Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tasumatrol L is a 21-carbon taxane ester derived from Taxus sumatrana.[1] While specific research on this compound is limited, the broader class of taxoids, to which it belongs, is well-known for its potent cytotoxic and anti-cancer properties. Taxanes like Paclitaxel and Docetaxel are widely used chemotherapeutic agents that primarily function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides an overview of the presumed pro-apoptotic activity of this compound based on the known mechanisms of related taxoid compounds and offers detailed protocols for investigating its effects in vitro.
Putative Mechanism of Action
Taxoids, in general, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle formation and function. The disruption of microtubule dynamics leads to a prolonged mitotic block, which ultimately triggers the intrinsic apoptotic pathway. Key events in this pathway include the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.
Data Presentation
Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activities of a related compound, Tasumatrol B, against various human cancer cell lines. This data can serve as a preliminary guide for selecting appropriate cell lines and concentration ranges for initial studies with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tasumatrol B | A498 | Kidney | 147 |
| Tasumatrol B | HepG2 | Liver | 19.4 |
| Tasumatrol B | NCI-H226 | Lung | 87 |
| Tasumatrol B | MDR 2780 AD | Ovarian | 0.82 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptosis-inducing activity of this compound in vitro.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for study. Based on data from related compounds, cell lines from liver, lung, and ovarian cancer could be considered.
-
Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or flow cytometry analysis). Allow the cells to adhere and reach the desired confluency (typically 60-70%). Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired time period.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
-
Treat cells with this compound in a 6-well plate.
-
Lyse the cells to release cellular proteins.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore or fluorophore.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The amount of color or fluorescence produced is proportional to the caspase-3 activity in the sample.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Caption: A diagram of the putative intrinsic apoptosis signaling pathway induced by taxoids.
References
Application Notes and Protocols for Determining the Efficacy of Tasumatrol L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasumatrol L is a novel taxoid derivative with putative anti-inflammatory and immunomodulatory properties, similar to other compounds isolated from Taxus species. These application notes provide a comprehensive framework for evaluating the cellular efficacy of this compound, focusing on its potential to modulate key inflammatory signaling pathways. The protocols herein describe detailed cell-based assays to quantify the bioactivity of this compound and establish its mechanism of action.
Hypothesized Mechanism of Action
Based on the activity of related natural products, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators such as cytokines and chemokines. The described assays are designed to test this hypothesis.
Key Cell-Based Assays for Efficacy Determination
A panel of cell-based assays is recommended to comprehensively evaluate the efficacy of this compound. These assays will measure the compound's effect on specific molecular targets and downstream cellular responses.
-
NF-κB Reporter Assay: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
MAPK Pathway Activation Assay: To determine if this compound inhibits the phosphorylation of key MAPK proteins (p38, JNK, and ERK).
-
Pro-inflammatory Cytokine Production Assay: To measure the reduction in the secretion of key inflammatory cytokines (TNF-α, IL-6, and IL-1β).
-
Cell Viability Assay: To assess the cytotoxic potential of this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Effect of this compound on NF-κB Activity
| This compound Concentration (µM) | Luminescence (RLU) | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 1,500,000 | 0 |
| 0.1 | 1,275,000 | 15 |
| 1 | 825,000 | 45 |
| 10 | 300,000 | 80 |
| 100 | 150,000 | 90 |
| Positive Control (e.g., Bay 11-7082) | 225,000 | 85 |
Table 2: Inhibition of MAPK Phosphorylation by this compound
| Treatment | p-p38/total p38 (Relative Density) | p-JNK/total JNK (Relative Density) | p-ERK/total ERK (Relative Density) |
| Untreated Control | 0.1 | 0.05 | 0.08 |
| LPS (1 µg/mL) | 1.0 | 1.0 | 1.0 |
| LPS + this compound (1 µM) | 0.6 | 0.5 | 0.7 |
| LPS + this compound (10 µM) | 0.2 | 0.15 | 0.3 |
Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | < 10 | < 5 | < 5 |
| LPS (1 µg/mL) | 1250 | 800 | 350 |
| LPS + this compound (1 µM) | 750 | 450 | 200 |
| LPS + this compound (10 µM) | 250 | 150 | 75 |
Table 4: Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 88 |
| 100 | 75 |
Experimental Protocols
NF-κB Reporter Assay
Objective: To measure the dose-dependent inhibition of NF-κB transcriptional activity by this compound in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage inhibition of NF-κB activity relative to the stimulated vehicle control.
MAPK Phosphorylation Western Blot Assay
Objective: To assess the effect of this compound on the phosphorylation of p38, JNK, and ERK in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and imaging system.
-
Quantify band densities and normalize phosphorylated protein levels to total protein levels.
Pro-inflammatory Cytokine ELISA
Objective: To quantify the reduction in TNF-α, IL-6, and IL-1β secretion from stimulated immune cells treated with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
LPS
-
ELISA kits for human or mouse TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Seed cells in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration range of this compound.
Materials:
-
Cell line used for efficacy assays
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound efficacy.
Tasumatrol L: Application Notes for In Vivo Administration Routes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tasumatrol L is a derivative of the taxoid family of diterpenes. Taxoids, most notably paclitaxel and docetaxel, are potent anti-mitotic agents that have been successfully developed as chemotherapy agents. Research into related compounds like Tasumatrol B has indicated potential analgesic and anti-inflammatory properties.[1][2] This document provides detailed protocols for the in vivo administration of this compound for preclinical research, focusing on its potential applications in oncology and inflammation. The methodologies presented are based on established practices for taxoid compounds due to the limited specific public data on this compound.
Formulation and Solubilization
Taxoids are characteristically hydrophobic and require specific formulations for in vivo administration. The following protocol describes a common method for solubilizing this compound for intravenous or intraperitoneal injection.
Materials:
-
This compound powder
-
Dehydrated Ethanol (USP grade)
-
Cremophor® EL (or equivalent polyoxyethylated castor oil)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
In a sterile vial, dissolve this compound powder in dehydrated ethanol to create a concentrated stock solution (e.g., 40 mg/mL). Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid solubility.
-
Add an equal volume of Cremophor® EL to the ethanol stock solution (1:1 ratio).
-
Vortex the mixture vigorously until a clear, homogeneous solution is formed. This is the drug concentrate.
-
Just prior to administration, dilute the drug concentrate to the final desired concentration using sterile saline or PBS. The concentrate should be added to the saline slowly while vortexing to prevent precipitation. A typical final formulation might contain 5% Ethanol, 5% Cremophor® EL, and 90% saline.
-
Visually inspect the final solution for any precipitation or cloudiness. If observed, do not use. The final formulation should be administered to animals immediately after preparation.
Protocol 1: In Vivo Anti-Cancer Efficacy Assessment
This protocol details the use of this compound in a human tumor xenograft model, a standard preclinical model for evaluating anti-cancer agents.[3][4]
Model: Human Lung Carcinoma (A549) Xenograft in Athymic Nude Mice.
Experimental Protocol:
-
Cell Culture: Culture A549 human lung carcinoma cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest A549 cells during their logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation as described above.
-
Administer this compound via intravenous (i.v.) injection into the tail vein. A typical dosing schedule for taxoids is once every three days (q3d) for a total of 3-4 doses.[5]
-
Treatment groups could include:
-
Group 1: Vehicle Control (e.g., 5% Ethanol, 5% Cremophor® EL in saline)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 20 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg)
-
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights twice weekly. Body weight is a key indicator of toxicity.
-
At the end of the study (e.g., Day 21, or when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Quantitative Data Summary: Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | i.v. | 1250 ± 150 | - | +2.5 |
| This compound | 10 | i.v. | 680 ± 95 | 45.6 | -3.1 |
| This compound | 20 | i.v. | 350 ± 70 | 72.0 | -6.8 |
| Paclitaxel | 10 | i.v. | 410 ± 82 | 67.2 | -5.5 |
| Data are presented as mean ± SEM and are representative examples. |
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment
This protocol uses the carrageenan-induced paw edema model in rats, a classic and widely used assay for evaluating acute anti-inflammatory activity.[6][7]
Model: Carrageenan-Induced Paw Edema in Wistar Rats.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration:
-
Prepare the this compound formulation as described above.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Treatment groups could include:
-
Group 1: Vehicle Control (i.p.)
-
Group 2: this compound (Low Dose, e.g., 5 mg/kg, i.p.)
-
Group 3: this compound (High Dose, e.g., 10 mg/kg, i.p.)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: Inhibition (%) = [1 - (ΔV Treated / ΔV Control)] x 100, where ΔV is the change in paw volume from baseline.
Quantitative Data Summary: Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Volume Increase (mL) at 3 hr | Edema Inhibition (%) at 3 hr |
| Vehicle Control | - | i.p. | 0.85 ± 0.07 | - |
| This compound | 5 | i.p. | 0.58 ± 0.05 | 31.8 |
| This compound | 10 | i.p. | 0.39 ± 0.04 | 54.1 |
| Indomethacin | 10 | i.p. | 0.31 ± 0.03 | 63.5 |
| Data are presented as mean ± SEM and are representative examples. |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound based on the known mechanism of taxoids.
Experimental Workflow
Caption: Experimental workflow for the in vivo anti-cancer xenograft study.
References
- 1. Patient-derived tumor xenografts: transforming clinical samples into mouse models. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
Application Notes and Protocols for Cryopreservation of Tasumatrol L Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasumatrol L is a complex natural product with potential therapeutic applications. Accurate and reproducible experimental results rely on the stability and integrity of stock solutions. Cryopreservation is a critical technique for the long-term storage of this compound, ensuring its chemical stability and biological activity are maintained over time. These application notes provide detailed protocols for the preparation, cryopreservation, and proper handling of this compound stock solutions to minimize degradation and ensure experimental consistency.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and storage conditions.
| Property | Value | Source |
| Chemical Formula | C36H44O15 | PhytoBank[1] |
| Average Molecular Weight | 716.73 g/mol | BioCrick[2] |
| Physical Description | Powder | BioCrick[2] |
| Water Solubility | 0.37 g/L (Predicted) | PhytoBank[1] |
| logP | 1.27 (Predicted) | PhytoBank[1] |
Recommended Solvents for Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for long-term cryopreservation.[3] Its low freezing point and ability to readily dissolve many organic compounds make it an ideal cryoprotectant. For applications requiring a solvent other than DMSO, preliminary solubility and stability tests in the alternative solvent are highly recommended.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Laminar flow hood or other sterile workspace
Procedure:
-
In a sterile environment, weigh out a precise amount of this compound powder. For a 10 mM stock solution, this will be approximately 7.17 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired 10 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved.[3] Gentle warming in a 37°C water bath and brief sonication can be used to aid dissolution if necessary.[2][3]
-
Visually inspect the solution to ensure there is no particulate matter. If insolubility is observed, consider preparing a lower concentration stock solution.
Cryopreservation of this compound Stock Solution
Materials:
-
Prepared this compound stock solution
-
Sterile, single-use cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen dewar (vapor phase) for long-term storage
Procedure:
-
Aliquot the this compound stock solution into single-use volumes in sterile cryovials.[3] This is a critical step to minimize the number of damaging freeze-thaw cycles for the entire stock.
-
Place the cryovials into a controlled-rate freezing container. This ensures a slow and consistent cooling rate of approximately -1°C per minute, which is optimal for cell viability in many cryopreservation protocols and is a good practice for preserving the integrity of small molecules.[4]
-
Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours.
-
For long-term storage, transfer the cryovials from the freezing container to the vapor phase of a liquid nitrogen dewar.[3] Storage at -80°C is also acceptable for several months.[2]
Thawing and Use of Cryopreserved this compound
Procedure:
-
When needed, retrieve a single aliquot from the freezer.
-
Rapidly thaw the solution in a 37°C water bath until just a small amount of frozen material remains.[4]
-
Gently vortex the vial to ensure a homogenous solution before preparing dilutions for your experiment.
-
Crucially, avoid repeated freeze-thaw cycles of the same aliquot. [3] Any unused portion of a thawed aliquot should be discarded to ensure the integrity of subsequent experiments.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Excellent solvent for many organic molecules and acts as a cryoprotectant.[3] |
| Concentration | 10 mM (or lower if solubility is an issue) | A common stock concentration for in vitro assays. |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles which can lead to compound degradation.[3] |
| Freezing Method | Controlled-rate freezing (-1°C/minute) | Promotes uniform ice crystal formation and minimizes solute concentration effects.[4] |
| Short-Term Storage | -20°C (for several months) | As recommended by the supplier.[2] |
| Long-Term Storage | -80°C or Vapor Phase of Liquid Nitrogen | Reduces molecular motion and slows chemical degradation, ensuring long-term stability.[3][5] |
| Thawing | Rapid thawing at 37°C | Minimizes the time the compound is exposed to intermediate temperatures where degradation can occur.[4] |
Visualizations
Potential Signaling Pathway Involvement of Tasumatrol Compounds
While the specific signaling pathway of this compound has not been fully elucidated, related taxane compounds have been shown to exhibit anti-inflammatory and anti-cancer properties. These activities are often associated with the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways, which regulate cellular processes like inflammation, proliferation, and survival.[6][7][8][9] The diagram below represents a generalized model of these pathways.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Experimental Workflow for Cryopreservation of this compound
The following diagram outlines the logical flow of the cryopreservation protocol, from preparation of the stock solution to long-term storage and eventual use in experiments.
Caption: Workflow for preparing and cryopreserving this compound stock solutions.
References
- 1. PhytoBank: Showing this compound (PHY0056059) [phytobank.ca]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. sartorius.com [sartorius.com]
- 5. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits rheumatoid arthritis by inducing autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tasumatrol L
Disclaimer: Tasumatrol L is a fictional compound. The following application notes and protocols are provided as a detailed example for researchers, scientists, and drug development professionals and are based on the plausible characteristics of a novel anti-inflammatory and analgesic agent. The experimental data presented is hypothetical.
Introduction
This compound is a novel synthetic taxoid, analogous to naturally occurring compounds such as Tasumatrol B, which has demonstrated potential analgesic and anti-inflammatory properties in preclinical studies.[1] This document provides detailed guidelines for the safe handling of this compound, along with comprehensive protocols for in vitro and in vivo assays to evaluate its biological activity.
Safety and Handling Guidelines
This compound is a potent bioactive compound and should be handled with care by trained personnel in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Always wear nitrile or latex gloves when handling the compound.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.
-
Respiratory Protection: When handling the powdered form of this compound, a dust mask or respirator is recommended to avoid inhalation.
2.2. Handling and Storage
-
Ventilation: Handle the powdered form in a chemical fume hood or a well-ventilated area.
-
Storage: Store this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Spills: In case of a spill, decontaminate the area with a 70% ethanol solution and absorb the material with an inert absorbent. Dispose of the waste in accordance with local regulations.
2.3. First Aid Measures
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Mechanism of Action (Hypothetical)
This compound is hypothesized to exert its anti-inflammatory effects through the selective inhibition of the fictional "Tasu-Kinase 1" (TK1), a key enzyme in the pro-inflammatory signaling cascade. Inhibition of TK1 by this compound is believed to block the downstream activation of transcription factors responsible for the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Hypothetical Tasu-Kinase 1 signaling pathway inhibited by this compound.
In Vitro Assays and Protocols
Lipoxygenase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Protocol:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Create a series of dilutions of this compound in the assay buffer (e.g., 0.1, 1, 10, 100 µM).
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 160 µL of 100 mM sodium phosphate buffer (pH 8.0).
-
Add 10 µL of soybean lipoxygenase solution.
-
Initiate the reaction by adding 10 µL of linoleic acid substrate solution.
-
Measure the change in absorbance at 234 nm over 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for another 24 hours.
-
Collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.[2]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.[2][3]
In Vitro Data Summary
| Assay | Cell Line/Enzyme | IC50 (µM) [Hypothetical] |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | 5.2 ± 0.8 |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 2.5 ± 0.4 |
In Vivo Assays and Protocols
Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Carrageenan-Induced Paw Edema in Rats
This is a standard model to assess the anti-inflammatory activity of a compound in vivo.[4][5][6]
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the rats into groups (n=6): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the analgesic activity of a compound.[6][7]
Protocol:
-
Acclimatize male albino mice for one week.
-
Divide the mice into groups (n=6): vehicle control, positive control (e.g., aspirin 100 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Administer the vehicle, positive control, or this compound (i.p. or p.o.).
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.
-
Calculate the percentage reduction in the number of writhes for each group compared to the vehicle control.
In Vivo Data Summary
| Assay | Animal Model | Dose (mg/kg) | % Inhibition/Reduction [Hypothetical] |
| Carrageenan-Induced Paw Edema | Rat | 10 | 25.5 ± 3.1 |
| 25 | 48.2 ± 4.5 | ||
| 50 | 65.8 ± 5.2 | ||
| Acetic Acid-Induced Writhing | Mouse | 10 | 30.1 ± 3.9 |
| 25 | 55.7 ± 5.1 | ||
| 50 | 72.4 ± 6.3 |
Experimental Workflow
Workflow for in vitro evaluation of this compound in RAW 264.7 cells.
References
- 1. Analgesic and antiinflammatory activities of taxoids from Taxus wallichiana Zucc [agris.fao.org]
- 2. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and analgesic activities of the aqueous extract of Acacia karroo stem bark in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tasumatrol L Solubility for In Vivo Use
Welcome to the technical support center for Tasumatrol L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a complex organic compound with the molecular formula C36H44O15 and a molecular weight of 716.73 g/mol .[1] Like many complex natural product derivatives, it is characterized as a powder and is anticipated to have poor aqueous solubility.[1] For in vivo administration, particularly for intravenous, intraperitoneal, or oral routes, the compound must be dissolved in a biocompatible vehicle to ensure bioavailability and accurate dosing. Poor solubility can lead to low absorption, precipitation at the injection site, and unreliable experimental outcomes.
Q2: What are the initial steps to try and dissolve this compound?
A2: For preliminary assessments, you can attempt to dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400), before further dilution in an aqueous buffer like phosphate-buffered saline (PBS) or saline.[2] A product datasheet for this compound suggests that for obtaining a higher solubility, warming the solution at 37°C and using an ultrasonic bath may be helpful.[1] However, be cautious of the final concentration of the organic solvent in your formulation, as high concentrations can be toxic to animals.
Q3: What are the common formulation strategies for improving the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[3][4][5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and complexation.[3][4]
-
Chemical Modifications: These involve the use of co-solvents, pH adjustment, and the formation of inclusion complexes (e.g., with cyclodextrins).[4][6]
-
Advanced Formulations: More advanced approaches include the use of lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS), liposomes, and polymeric micelles.[7][8]
Q4: Are there specific excipients that are recommended for improving the solubility of compounds for parenteral administration?
A4: Yes, several excipients are commonly used to formulate poorly soluble drugs for injection.[8] These include:
-
Co-solvents: Such as PEG300, PEG400, propylene glycol, and ethanol.[2][5]
-
Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F68) can help to form micelles that encapsulate the drug.
-
Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug molecule, increasing its apparent solubility.
-
Novel Polymers: Newer excipients like Apinovex™ and Apisolex™ are designed to create amorphous solid dispersions and polymeric micelles, respectively, and can significantly enhance solubility.[9][10]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted with aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The inherent insolubility of this compound in water is the primary reason for precipitation. | The following steps aim to increase the aqueous solubility of the compound. |
| Solvent Capacity Exceeded | The aqueous buffer cannot maintain the drug in solution once the organic co-solvent is diluted. | A stable, clear solution is maintained upon dilution. |
| 1. Increase Co-solvent Concentration | Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG400) in the final formulation. Be mindful of the maximum tolerated concentration for your animal model. | A higher co-solvent concentration may keep the drug in solution. |
| 2. Add a Surfactant | Incorporate a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, into the aqueous phase before adding the drug solution. | The surfactant can form micelles to encapsulate this compound and prevent precipitation. |
| 3. Use a Complexing Agent | Prepare a solution of a cyclodextrin (e.g., HP-β-CD) in the aqueous buffer and add the this compound solution to it. | Formation of an inclusion complex should increase the apparent solubility of this compound. |
Issue 2: The developed formulation is too viscous for injection.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Polymer/Excipient Concentration | High concentrations of polymers like PEG or cyclodextrins can significantly increase the viscosity of the solution. | A solution with a viscosity suitable for injection through the desired needle gauge. |
| 1. Optimize Excipient Concentration | Systematically decrease the concentration of the viscosity-inducing excipient to the minimum required for solubilization. | A balance is achieved between solubility enhancement and acceptable viscosity. |
| 2. Switch to a Different Class of Solubilizer | If using a high concentration of a co-solvent, consider switching to a formulation based on surfactants or cyclodextrins which may be effective at lower concentrations. | A less viscous formulation that maintains this compound in solution. |
| 3. Gentle Warming | Gently warm the formulation to 37°C just prior to injection. | This may temporarily reduce the viscosity for easier administration. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween® 80, and saline (e.g., in a ratio of 10:10:80 v/v/v).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing.
-
Visually inspect the final formulation for any precipitation.
-
If the solution is clear, it is ready for sterile filtration and administration.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile water or saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of ethanol.
-
Slowly add the ethanolic solution of this compound to the HP-β-CD solution with continuous stirring.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complexation.
-
The resulting clear solution can be sterile filtered for in vivo use.
Data Presentation
Table 1: Example Solubility of this compound in Different Vehicle Systems
| Vehicle Composition (v/v/v) | This compound Solubility (mg/mL) | Observations |
| 100% Saline | < 0.01 | Insoluble |
| 10% DMSO in Saline | 0.1 | Precipitation observed |
| 10% PEG400 in Saline | 0.05 | Slight precipitation |
| 10% PEG400 / 10% Tween® 80 in Saline | 1.5 | Clear solution |
| 40% HP-β-CD in Water | 5.0 | Clear solution |
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Tasumatrol L degradation issues in solution
Disclaimer: Information regarding a compound specifically named "Tasumatrol L" is not publicly available. This technical support guide has been generated based on the properties of a related compound, Tasumatrol B, and other taxoids like paclitaxel, which share a similar structural backbone and biological activity. The data and protocols presented here are hypothetical and intended to serve as a representative guide for researchers working with novel taxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a novel taxoid derivative, structurally analogous to other compounds isolated from Taxus species. Based on the activity of similar compounds like Tasumatrol B, this compound is being investigated for its potential analgesic and anti-inflammatory properties.[1] Its primary research applications include the study of pain and inflammation pathways, and as a lead compound for the development of new therapeutic agents.
Q2: What are the common solvents for dissolving this compound?
Like many taxoids, this compound is expected to have poor aqueous solubility. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or a mixture of Cremophor EL and ethanol before further dilution in aqueous media for experiments. The stability of paclitaxel, a related taxane, has been evaluated in various diluents, and similar considerations should be taken for this compound.[2]
Q3: What are the optimal storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound in an appropriate organic solvent should be stored at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh before each experiment. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and other degradation pathways.
Troubleshooting Guide: this compound Degradation in Solution
Issue 1: Precipitate formation upon dilution of stock solution in aqueous buffer.
-
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic co-solvent is significantly reduced.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try working with a lower final concentration of this compound in your aqueous medium.
-
Increase Co-solvent Concentration: If the experimental protocol allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. However, be mindful of potential solvent effects on your experimental system.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to improve the solubility of this compound in aqueous solutions.
-
Sonication: Briefly sonicate the solution after dilution to aid in the dissolution of any small precipitates.
-
Issue 2: Loss of biological activity in experiments conducted over several hours.
-
Possible Cause: this compound may be degrading in the aqueous experimental medium. Taxoids are susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[3][4]
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your experimental buffer is maintained within a stable range, ideally close to neutral (pH 7.0-7.4), as taxanes can undergo acid-catalyzed degradation.[3] Studies on similar compounds suggest maximum stability around pH 4-7.4.[3][4]
-
Temperature Control: Conduct experiments at a controlled and, if possible, lower temperature to reduce the rate of degradation.
-
Time-Course Experiment: Perform a time-course experiment to determine the rate of activity loss and establish a time window within which the compound remains stable and active.
-
Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment to minimize the time it spends in an aqueous environment.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: In addition to degradation, variability in the preparation of this compound solutions can lead to inconsistent results. This can be due to incomplete dissolution of the compound or adsorption to plasticware.
-
Troubleshooting Steps:
-
Consistent Solution Preparation: Standardize your protocol for preparing this compound solutions, ensuring the stock solution is fully dissolved before making dilutions.
-
Use of Low-Adhesion Plasticware: Consider using low-adhesion microcentrifuge tubes and pipette tips to minimize the loss of the compound due to adsorption.
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.
-
HPLC Verification: For critical experiments, the concentration and purity of the working solution can be verified by High-Performance Liquid Chromatography (HPLC) before use.
-
Quantitative Data on Stability
The following tables summarize hypothetical degradation data for this compound based on known stability profiles of other taxoids.
Table 1: Effect of pH on the Degradation of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 72 |
| 9.0 | 24 |
Note: Data is hypothetical and intended for illustrative purposes.
Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) |
| 4 | 240 |
| 25 | 120 |
| 37 | 72 |
Note: Data is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Aliquot into smaller volumes in low-adhesion tubes and store at -80°C, protected from light.
-
-
Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 10 µM solution, dilute the stock 1:1000.
-
Vortex gently between dilution steps.
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
-
Protocol 2: HPLC Method for Assessing this compound Stability
-
Objective: To quantify the concentration of this compound over time under specific conditions (e.g., different pH, temperature).
-
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers of desired pH
-
C18 reverse-phase HPLC column
-
UV detector
-
-
Method:
-
Prepare a solution of this compound at a known concentration in the desired buffer.
-
Incubate the solution under the test conditions (e.g., in a water bath at 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately inject the aliquot into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound.
-
Injection Volume: 20 µL
-
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Seventy‐two‐hour stability of Taxol® in 5% dextrose or 0·9% sodium chloride in Viaflo®, Freeflex®, Ecoflac® and Macoflex N® non‐PVC bags | Semantic Scholar [semanticscholar.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
Technical Support Center: Tasumatrol L Treatment
Notice: Information regarding "Tasumatrol L" is not available in the public domain. The scientific literature contains references to "Tasumatrol B," a distinct compound with analgesic and anti-inflammatory properties. This guide has been developed based on general principles of troubleshooting inconsistent experimental results in pharmacology and drug development, and is intended to serve as a template. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response curve of our cell line to this compound. What are the potential causes?
A: High variability in dose-response curves can stem from several factors:
-
Cell Line Instability: Genetic drift can occur in continuously passaged cell lines, leading to a heterogeneous population with varying sensitivity to treatment.
-
Reagent Inconsistency: Lot-to-lot variation in this compound, serum, or other critical media components can significantly impact results.
-
Assay Performance: Variations in cell seeding density, incubation times, and reagent addition can introduce significant error.
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and drug response.
Q2: Our in vivo experiments with this compound show inconsistent tumor growth inhibition. What should we investigate?
A: Inconsistent in vivo results are a common challenge. Key areas to investigate include:
-
Drug Formulation and Administration: Incomplete solubilization or aggregation of this compound can lead to inaccurate dosing. Variability in the administration technique (e.g., intravenous, intraperitoneal) can also affect bioavailability.
-
Animal Model Variability: Differences in the age, weight, and genetic background of the animals can contribute to varied responses. The tumor implantation site and technique can also influence growth rates.
-
Tumor Heterogeneity: The inherent biological diversity within tumors can lead to differential responses to treatment.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound may vary between individual animals, affecting the drug's exposure at the tumor site.
Troubleshooting Guides
Issue: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTT, CellTiter-Glo®) following this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Data Presentation: Cell Seeding Density Optimization
A common source of variability is inconsistent cell seeding. The following table illustrates an example of a cell seeding optimization experiment.
| Seeding Density (cells/well) | Average Viability (% Control) | Standard Deviation |
| 1,000 | 95.2 | 15.8 |
| 2,500 | 98.1 | 8.2 |
| 5,000 | 99.5 | 4.1 |
| 10,000 | 100.2 | 3.5 |
Issue: Variable Protein Expression in Western Blots
This section addresses inconsistent results when measuring protein expression changes (e.g., phosphorylation of a target kinase) after this compound treatment.
Experimental Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-20% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to changes in protein expression.
Caption: Hypothetical signaling pathway for this compound action.
Data Presentation: Western Blot Quantification
Inconsistent band intensities are a frequent issue. Proper quantification is key.
| Treatment | Target Protein (Normalized Intensity) | Standard Deviation |
| Vehicle Control | 1.00 | 0.15 |
| This compound (1 µM) | 2.50 | 0.85 |
| This compound (10 µM) | 4.75 | 1.20 |
Troubleshooting Logic for Variable Western Blots
Caption: Logical flow for troubleshooting inconsistent Western blot results.
Technical Support Center: Minimizing Tasumatrol L Off-Target Effects
Disclaimer: Tasumatrol L is a fictional compound created for illustrative purposes within this technical support guide. The information provided is based on common principles in pharmacology and drug development and is intended for a scientific audience.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
This compound is a potent ATP-competitive inhibitor of the serine/threonine kinase, Kinase X, a critical component of a signaling pathway implicated in oncogenesis. While highly selective for Kinase X, at higher concentrations, this compound has been observed to interact with two primary off-targets:
-
Kinase Y: A structurally related kinase essential for normal cardiac function. Inhibition of Kinase Y can lead to cardiotoxicity.
-
Transcription Factor A (TF-A): this compound can induce a conformational change in TF-A, leading to its translocation to the nucleus and the subsequent transcription of genes associated with cellular stress responses.
Q2: My cells are showing unexpected toxicity at concentrations that should be specific for Kinase X. What could be the cause?
Unexpected cellular toxicity is a common issue that can arise from off-target effects.[1][2] Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that you are achieving the desired inhibition of Kinase X at your experimental concentrations. A cellular thermal shift assay (CETSA) or a direct binding assay can confirm target engagement.[2]
-
Evaluate Dose-Response: Perform a detailed dose-response curve to determine if the toxicity is occurring at concentrations significantly higher than the IC50 for Kinase X. This could indicate an off-target effect is responsible for the toxicity.[2]
-
Assess Cell Health: Utilize assays to quantify the type of toxicity observed, such as MTT assays for cell viability or caspase activity assays for apoptosis.[2] This can provide clues as to the underlying mechanism.
-
Consider Off-Target Rescue: If you suspect Kinase Y inhibition is the cause, attempt a rescue experiment by introducing a constitutively active form of Kinase Y. If toxicity is alleviated, it points to an off-target effect.
Q3: I am observing inconsistent results in my kinase inhibition assays with this compound. What are some common causes of variability?
Inconsistent results in kinase assays can stem from several factors:[3]
-
Assay Conditions: Ensure that the concentrations of your enzyme, substrate, and ATP are optimized and consistent across experiments.[3] Variations in buffer pH and temperature can also impact results.[3]
-
Reagent Quality: The purity of the kinase, substrate, and ATP is critical for reproducible data.[3]
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution and that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.[4]
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents can introduce significant variability.[3]
Q4: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be employed to minimize off-target effects:[1]
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1]
-
Employ Structurally Distinct Inhibitors: Use another inhibitor of Kinase X with a different chemical scaffold to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[1]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout Kinase X can help confirm that the observed phenotype is a direct result of modulating your intended target.[1]
Troubleshooting Guides
Issue 1: Unexpected Cardiotoxicity in in vivo Models
Symptoms: Decreased cardiac output, arrhythmia, or histological evidence of cardiac damage in animal models treated with this compound.
Troubleshooting Steps:
-
Confirm On-Target Efficacy at a Lower Dose: Determine the minimum effective dose of this compound that achieves significant tumor growth inhibition.
-
Assess Kinase Y Inhibition in vivo: Collect heart tissue from treated animals and perform immunoprecipitation followed by a kinase assay to directly measure Kinase Y activity.
-
Evaluate Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI and cTnT) as indicators of cardiac muscle damage.
-
Consider Co-administration with a Cardioprotective Agent: If Kinase Y inhibition is confirmed, explore co-administration with an agent that can mitigate the downstream effects of reduced Kinase Y activity.
Issue 2: Activation of Cellular Stress Pathways Unrelated to Kinase X Inhibition
Symptoms: Upregulation of stress-related genes (e.g., heat shock proteins) at both the mRNA and protein level, even at low concentrations of this compound.
Troubleshooting Steps:
-
Perform a TF-A Reporter Assay: Use a luciferase reporter construct under the control of a TF-A responsive element to quantify the activation of TF-A by this compound.
-
Knockdown TF-A: Use siRNA or shRNA to reduce the expression of TF-A and observe if the stress response is attenuated in the presence of this compound.
-
Employ a Structurally Unrelated Kinase X Inhibitor: Treat cells with a different Kinase X inhibitor to determine if the stress response is specific to this compound's chemical structure.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Description |
| Kinase X | 5 | Primary on-target |
| Kinase Y | 250 | Off-target associated with cardiotoxicity |
| Kinase Z | >10,000 | A structurally related but unaffected kinase |
Table 2: Cellular Activity of this compound
| Assay | EC50 (nM) | Description |
| Kinase X Phosphorylation | 20 | Inhibition of target phosphorylation in cells |
| Cell Proliferation (Cancer Line) | 50 | Desired anti-proliferative effect |
| TF-A Reporter Activation | 500 | Unwanted activation of a stress response pathway |
| Cardiomyocyte Viability | 1000 | Toxicity to heart muscle cells |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against Kinase X and potential off-target kinases.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP.[5]
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for the specified time.
-
Add a detection reagent that measures the amount of ADP produced (or ATP remaining).
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target, Kinase X, in a cellular context.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Kinase X at each temperature by Western blot or ELISA.
-
A shift in the melting curve of Kinase X in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target effects of this compound.
Caption: Workflow for assessing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tasumatrol L Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage issues with Tasumatrol L precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture media. What happened?
A: This is a common issue for compounds with low aqueous solubility.[1] Immediate precipitation upon dilution of a concentrated stock (often in DMSO) into an aqueous buffer or media is typically due to the compound being "shocked" out of solution. The organic solvent disperses rapidly, leaving the poorly soluble this compound to crash out in the aqueous environment.[2] Exceeding the solubility limit of this compound in the final media composition is the primary cause.[1]
Q2: I observed a precipitate in my media after incubating it for a few hours. What could be the cause?
A: Delayed precipitation can be caused by several factors:
-
Temperature Shift: Moving from room temperature to a 37°C incubator can decrease the solubility of some compounds.[3]
-
pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, which may affect the solubility of pH-sensitive compounds.[3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3][4]
Q3: What is the best solvent for making a high-concentration stock solution of this compound?
A: Due to its predicted low water solubility, an organic solvent is necessary for a high-concentration stock solution.[5] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[2] If solubility in DMSO is limited, other organic solvents like ethanol or DMF could be tested.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture media?
A: To minimize solvent-induced cell toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤ 0.1%.[1] This requires preparing a highly concentrated stock solution.
Q5: Can I still use my media if I see a precipitate?
A: It is strongly advised not to use media with a visible precipitate. The actual concentration of the dissolved compound will be unknown, leading to inaccurate and unreliable experimental results.[1]
Physicochemical Properties of Tasumatrol Compounds
Information on "this compound" is limited, but data from related compounds can provide insights into its likely properties.
| Property | Value | Implication for Solubility | Source |
| Chemical Formula | C36H44O15 | High molecular weight can contribute to lower solubility. | [5][6] |
| Molecular Weight | 716.73 g/mol | High molecular weight can contribute to lower solubility. | [5][6] |
| Predicted Water Solubility | 0.37 g/L | Indicates poor aqueous solubility. | [5] |
| logP | 1.27 | Indicates a degree of lipophilicity, suggesting better solubility in organic solvents. | [5] |
| Physical Form | Powder | The energy required to break the crystal lattice can affect solubility. | [6] |
Troubleshooting Guides
Issue 1: Precipitation Upon Addition to Media
If you observe immediate precipitation when adding your this compound stock solution to the media, follow these steps:
-
Lower the Working Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment to a level below its solubility limit in the media.
-
Optimize the Stock Dilution:
-
Pre-warm the media to 37°C before adding the stock solution.[3]
-
Add the stock solution dropwise while gently vortexing or swirling the media. This helps to disperse the compound more evenly and avoid localized high concentrations.
-
-
Increase the DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., to 0.5%) may help keep the compound in solution. However, you must run a vehicle control to account for any effects of the DMSO.[7]
-
Use a Solubilizing Agent: For in vitro assays, non-ionic detergents like Pluronic® F-68 can be used to improve solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder (MW: 716.73 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
716.73 g/mol * 0.010 mol/L * 0.001 L = 0.007167 g = 7.17 mg
-
-
Dissolution:
-
Storage:
Protocol 2: Determining the Maximum Soluble Concentration in Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a series of sterile tubes, prepare different concentrations of this compound in your pre-warmed media. For example, to test concentrations from 100 µM down to 1.56 µM:
-
Highest Concentration (100 µM): Add 10 µL of the 10 mM stock to 990 µL of pre-warmed media (a 1:100 dilution). Vortex gently.[3]
-
Serial Dilutions: Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to a new tube containing 500 µL of fresh, pre-warmed media. Repeat for the desired concentration range.[3]
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[3]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[3]
-
Examine a sample of any cloudy media under a microscope to distinguish between chemical precipitate and microbial contamination.[3]
-
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Putative signaling pathway for Tasumatrol B.[9]
Caption: Workflow for preparing and using a this compound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhytoBank: Showing this compound (PHY0056059) [phytobank.ca]
- 6. biocrick.com [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
how to prevent Tasumatrol L instability
Technical Support Center: Tasumatrol L
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with this compound. Due to its unique molecular structure, this compound is susceptible to specific degradation pathways, and adherence to proper handling and storage protocols is critical for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental use of this compound.
Question: I am observing a rapid loss of this compound potency in my aqueous solution, even when stored at 4°C. What could be the cause?
Answer: This is a common issue and is often due to a combination of hydrolytic degradation and photosensitivity. This compound contains a labile ester group that is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Additionally, exposure to light, particularly in the UV spectrum, can accelerate this degradation.
To mitigate this, we recommend the following:
-
pH Control: Ensure your buffer system is maintained within a pH range of 6.0-7.0. Hydrolysis of this compound is significantly faster at pH values outside of this range.
-
Use of Aprotic Solvents for Stock Solutions: Prepare your primary stock solution in an anhydrous aprotic solvent such as DMSO or DMF. Aliquot and store at -80°C.
-
Light Protection: Always handle this compound and its solutions in amber vials or under low-light conditions.[1] Wrap experimental setups with aluminum foil to prevent photogradation.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and use them immediately.
Question: My this compound solution has turned slightly yellow and a precipitate has formed. Is it still usable?
Answer: A yellow discoloration and precipitation are definitive signs of this compound degradation. The yellow chromophore is a known degradation product resulting from oxidative processes. The precipitate is likely an insoluble agglomerate of these degradation products. This solution should be discarded.
To prevent this in the future, consider these steps:
-
Degas Buffers: Before preparing your aqueous this compound solution, degas your buffer to remove dissolved oxygen.
-
Inert Atmosphere: For long-term experiments, consider preparing and running your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: For certain cell-based assays, the addition of a low-concentration antioxidant, such as N-acetylcysteine (NAC) at 1 mM, may be considered. However, this should be tested for interference with your experimental model.
Question: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound instability?
Answer: Yes, inconsistent results are a hallmark of compound instability. The concentration of active this compound can decrease over the course of an experiment, leading to variable effects.
To improve consistency:
-
Time-Course Stability: Perform a time-course stability study of this compound in your specific cell culture medium. This will help you determine the time window in which the compound is stable.
-
Dosing Regimen: For longer experiments (e.g., > 24 hours), consider a media change with freshly prepared this compound every 12-24 hours to maintain a consistent concentration of the active compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for powdered this compound?
A1: Powdered this compound should be stored at -20°C in a tightly sealed container with a desiccant.[1] Protect from light and moisture.
Q2: How should I prepare my stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in common cell culture media?
A3: The stability of this compound is medium-dependent due to variations in pH and composition. As a general guideline, its half-life in DMEM at 37°C is approximately 8 hours. We strongly advise performing a stability study in your specific medium.
Q4: Are there any known stabilizing agents for this compound in aqueous solutions?
A4: While no universal stabilizer has been identified, some researchers have reported modest success with the inclusion of certain cyclodextrins, which can form inclusion complexes with this compound, shielding it from hydrolysis. Polymeric agents like HPMC have also been explored to a lesser extent.[2] However, the compatibility of these agents with your specific experimental system must be validated.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Aliquot this solution into separate amber vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photodegradation: Expose to a calibrated UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
-
After incubation, neutralize the acid and base samples.
-
Analyze all samples by HPLC-UV, comparing the peak area of the parent this compound compound to an unstressed control.
Data Presentation
Table 1: Stability of this compound in Various Solvents at 25°C over 24 hours
| Solvent | pH | % Remaining this compound |
| Anhydrous DMSO | N/A | >99% |
| PBS | 7.4 | 65% |
| DMEM | 7.2 | 58% |
| Acetonitrile | N/A | >99% |
Table 2: Results of Forced Degradation Study
| Condition | % Remaining this compound |
| 0.1 N HCl, 60°C, 4h | 15% |
| 0.1 N NaOH, 60°C, 4h | <5% |
| 3% H₂O₂, RT, 24h | 42% |
| UV Light (254 nm), 24h | 28% |
| 80°C, 48h | 75% |
Visualizations
References
Technical Support Center: Overcoming Tasumatrol L Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tasumatrol L and acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By binding covalently to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, thereby inhibiting cancer cell proliferation and survival.[1][2][3]
Q2: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves alterations in the EGFR gene itself. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[4][5][6][7] This mutation changes the cysteine residue to which this compound covalently binds, thereby preventing its inhibitory action.[6][7]
-
Off-target resistance involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of EGFR.[4][5] Common off-target mechanisms include:
-
MET Amplification: Increased copy number of the MET gene leads to the overproduction of the MET receptor tyrosine kinase, which can then activate downstream signaling independently of EGFR.[8][9][10][11] MET amplification is one of the most frequent off-target resistance mechanisms.[8][11]
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can lead to the activation of alternative survival pathways.[4][12]
-
Mutations in Downstream Signaling Molecules: Mutations in genes such as KRAS, BRAF, and PIK3CA can constitutively activate downstream pathways, rendering the cells insensitive to upstream EGFR inhibition.[9][13]
-
Phenotypic Transformation: In some cases, the cancer cells may undergo a change in their cell type, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[14][15]
-
Q3: How can I determine the mechanism of resistance in my this compound-resistant cell line?
Identifying the specific mechanism of resistance is crucial for selecting an appropriate strategy to overcome it. A combination of molecular biology techniques can be employed:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To detect mutations in the EGFR gene, particularly the C797S mutation, as well as mutations in other key genes like KRAS, BRAF, and PIK3CA.[6][16][17][18]
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplifications, such as MET and HER2.[8][11][19][20][21][22]
-
Western Blotting: To assess the activation status (phosphorylation) of key signaling proteins in the EGFR pathway and potential bypass pathways (e.g., MET, HER2, Akt, ERK).[1][3][15][23][24]
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cell Lines
Issue: Difficulty in establishing a stable this compound-resistant cell line.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Initial drug concentration is too high | Start with a low concentration of this compound, typically around the IC20 or IC30 of the parental cell line, to allow for gradual adaptation. | [25][26] |
| Dose escalation is too rapid | Increase the drug concentration in small increments (e.g., 1.5-2 fold) only after the cells have resumed a stable growth rate at the current concentration. | [5][10][12] |
| Cell culture conditions are not optimal | Ensure consistent cell culture practices, including media composition, passage number, and confluency, to minimize variability. | [27][28] |
| Clonal selection is not isolated | Once resistance is established at a higher concentration, consider using limiting dilution to isolate and expand single-cell clones to obtain a more homogenous resistant population. | [5][12][29] |
| Loss of resistance without drug pressure | Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype. | [10] |
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue: High variability or unexpected results in assays measuring the cytotoxic effect of this compound.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating and use a consistent plating technique. Avoid using the outer wells of the plate, which are prone to evaporation. | [27] |
| Inappropriate assay for the question | For cytostatic drugs, which inhibit proliferation without causing immediate cell death, endpoint assays like MTT may be less informative. Consider assays that measure cell number over time. | [30] |
| Reagent issues | Ensure that assay reagents are properly stored and within their expiration date. For MTT assays, ensure complete solubilization of the formazan crystals. | [7][31][32] |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can affect cell metabolism and assay results. | [27][28][33] |
| High background signal | Run controls with media and drug but no cells to check for chemical interference with the assay reagents. | [33] |
Guide 3: Weak or No Signal in Western Blotting for Signaling Pathway Analysis
Issue: Difficulty in detecting target proteins or their phosphorylated forms when analyzing signaling pathways.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Low protein expression | Increase the amount of protein loaded onto the gel. For low-abundance proteins, consider enriching the sample through immunoprecipitation. | [4][8][9][34] |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of the target protein. | [9][34] |
| Inactive or incorrect antibody | Use antibodies that are validated for Western blotting at the recommended dilution. Ensure proper storage of antibodies. | [4][8] |
| Protein degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors and keep samples on ice. | [4][8] |
| Suboptimal blocking or washing | Optimize the blocking buffer (e.g., BSA or non-fat milk) and the duration and number of washing steps to reduce background and enhance signal-to-noise ratio. | [14] |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various strategies to overcome this compound resistance, based on its analog, osimertinib.
Table 1: IC50 Values of Combination Therapies in Osimertinib-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Combination Therapy | Fold Change in IC50 (Combination vs. Osimertinib alone) | Reference |
| H1975-OR | MET Amplification | Osimertinib + Crizotinib (MET inhibitor) | ↓ 10-fold | [35] |
| PC-9/GR | MET Amplification | Osimertinib + Savolitinib (MET inhibitor) | ↓ >50-fold | [26] |
| HCC827-ER | AXL activation | Osimertinib + Cabozantinib (AXL/MET inhibitor) | ↓ ~8-fold | [26] |
| PC-9/AZDR | NRAS Q61K mutation | Osimertinib + Trametinib (MEK inhibitor) | ↓ ~5-fold | [35] |
Table 2: Efficacy of Combination Therapies in Preclinical and Clinical Studies
| Resistance Mechanism | Combination Strategy | Model System | Outcome | Reference |
| MET Amplification | Osimertinib + Tepotinib | Clinical Trial (INSIGHT 2) | Objective Response Rate (ORR): 45.8% | [36] |
| MET Amplification | Osimertinib + Savolitinib | Clinical Trial (TATTON) | ORR: 30-64% (depending on prior therapy) | [26] |
| EGFR C797S (in trans with T790M) | 1st Gen EGFR TKI + 3rd Gen EGFR TKI | Preclinical | Overcame resistance | [4] |
| HER2 Amplification | Osimertinib + Trastuzumab + Pertuzumab | Clinical Trial (TRAEMOS) | Low efficacy, trial terminated | [36] |
| BRAF V600E | Osimertinib + Dabrafenib + Trametinib | Clinical Report | Patient responded to combination therapy | [37] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise method for developing this compound-resistant cell lines.[5][10][12][29]
-
Cell Seeding: Plate the parental cancer cell line (e.g., PC-9, HCC827) in appropriate culture vessels and allow them to adhere overnight.
-
Initial Drug Treatment: Begin treatment with this compound at a concentration equal to the IC20 or IC30 of the parental cell line.
-
Monitoring and Media Changes: Monitor cell viability and morphology regularly. Replace the medium with fresh medium containing this compound every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue the process of monitoring and dose escalation until the cells are able to proliferate in a clinically relevant concentration of this compound (e.g., 1-2 µM).
-
Establishment of Resistant Line: Maintain the resistant cells in a culture medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
-
Characterization: Characterize the established resistant cell line to determine the mechanism of resistance using the methods described in FAQ 3.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.[7][31][32]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for EGFR Signaling Pathway
This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling cascade.[1][3][15][23][24]
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Developing and Characterizing Resistance.
Caption: Troubleshooting Decision Tree for Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. CytoCell C-MET (MET) Amplification FISH Probe [ogt.com]
- 12. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 13. Monitoring epidermal growth factor receptor C797S mutation in Japanese non–small cell lung cancer patients with serial cell‐free DNA evaluation using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 21. MET Amplification by FISH | MLabs [mlabs.umich.edu]
- 22. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 26. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. promegaconnections.com [promegaconnections.com]
- 29. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. broadpharm.com [broadpharm.com]
- 33. benchchem.com [benchchem.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics [mdpi.com]
reducing cytotoxicity of Tasumatrol L in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasumatrol L. Our goal is to help you mitigate the cytotoxic effects of this compound on normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an investigational compound belonging to the taxoid family of molecules, similar to Tasumatrol B which has shown analgesic and anti-inflammatory properties[1]. While the exact mechanism of this compound is under investigation, it is hypothesized to function as a cytotoxic agent. The primary therapeutic goal of such compounds is often to selectively target cancer cells. However, off-target cytotoxicity in normal, healthy cells is a common challenge in pre-clinical development[2][3].
Q2: How can I assess the cytotoxicity of this compound in my cell cultures?
Several in vitro assays can be used to measure cytotoxicity. The choice of assay can depend on the expected mechanism of cell death and the experimental throughput. Commonly used methods include:
-
Viability Assays: These measure metabolic activity, which is generally proportional to the number of viable cells.
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells[4].
-
ATP Assays: Quantify the amount of ATP present, which correlates with cell viability.
-
-
Cytotoxicity Assays: These measure markers of cell death.
-
LDH Release Assay: Detects the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Dye Exclusion Assays (e.g., Trypan Blue): Viable cells with intact membranes exclude the dye, while non-viable cells take it up[4].
-
-
Apoptosis Assays: These detect specific markers of programmed cell death.
It is often recommended to use multiple assays to confirm results and gain a more complete understanding of the cytotoxic effects[5].
Q3: What are some general strategies to reduce the cytotoxicity of a compound in normal cells?
Strategies to mitigate off-target cytotoxicity often involve modifying the experimental conditions or the delivery of the compound. Some approaches include:
-
Dose Optimization: Determining the lowest effective concentration that induces the desired effect in target cells while minimizing toxicity in normal cells.
-
Co-administration with Protective Agents: Using agents that can selectively protect normal cells from the cytotoxic effects. For example, activating the p53 pathway in normal cells can induce cell cycle arrest, making them less susceptible to drugs that target proliferating cells[2].
-
Targeted Drug Delivery: Encapsulating the drug in a delivery system, such as nanoparticles or liposomes, that is designed to specifically target cancer cells[6].
-
Combination Therapy: Using the cytotoxic agent in combination with other drugs to enhance efficacy in cancer cells at lower, less toxic concentrations[7].
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity[8]. |
| Compound precipitation | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. |
| Interference with assay chemistry | Some compounds can directly interact with assay reagents. For example, DNA intercalating agents may interfere with DNA-binding dyes[8]. Run appropriate controls, including the compound in cell-free media, to check for interference. |
Problem 2: this compound shows similar cytotoxicity in both normal and cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Lack of a therapeutic window | The compound may not have inherent selectivity. |
| Inappropriate cell lines | The chosen normal and cancer cell lines may not have the differential molecular characteristics necessary to observe selective cytotoxicity. |
| Suboptimal exposure time | The duration of drug exposure may not be sufficient to reveal differences in sensitivity. |
| Solution 1: Re-evaluate Dose-Response | Perform a more detailed dose-response curve for both cell types to identify if a narrow therapeutic window exists at lower concentrations. |
| Solution 2: Explore Combination Therapies | Investigate combining this compound with a second agent that may sensitize the cancer cells or protect the normal cells[7]. |
| Solution 3: Cyclotherapy Approach | Consider a sequential treatment strategy. First, treat cells with an agent that induces cell cycle arrest in normal cells (e.g., a p53 activator). Then, add this compound, which would theoretically only kill the cycling cancer cells[2]. |
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for no-cell (media only) and vehicle-treated controls.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary: Hypothetical IC50 Values for this compound
| Cell Line | Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Carcinoma | 8.1 |
| HDF | Normal Dermal Fibroblast | 15.7 |
| HaCaT | Normal Keratinocyte | 22.4 |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. Analgesic and antiinflammatory activities of taxoids from Taxus wallichiana Zucc [agris.fao.org]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tasumatrol L batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability issues encountered during experiments with Tasumatrol L.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different batches. What could be the cause?
A1: Inconsistent IC50 values are a common manifestation of batch-to-batch variability. Several factors could be contributing to this issue:
-
Purity Differences: Minor variations in the purity of this compound between batches can significantly impact its effective concentration and, consequently, its potency.
-
Presence of Impurities: The presence of structurally related impurities or residual solvents can interfere with the assay, either by exerting their own biological effects or by inhibiting the activity of this compound.[1][2][3]
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubility and dissolution rates, leading to variations in the actual concentration of the active compound in your assay medium.
-
Degradation: Improper storage or handling of different batches could lead to varying levels of degradation, reducing the concentration of the active compound.
We recommend performing analytical validation of each new batch upon receipt. See the "Troubleshooting Inconsistent Potency" guide below for a detailed workflow.
Q2: Our in vivo studies using different batches of this compound are showing variable anti-inflammatory responses. How can we troubleshoot this?
A2: Variable in vivo efficacy is a critical issue that can often be traced back to the physicochemical properties of the this compound batch. Beyond the points mentioned in Q1, consider the following for in vivo studies:
-
Formulation and Bioavailability: Differences in particle size, crystallinity, or excipient compatibility between batches can affect the formulation's stability and the drug's bioavailability.[4]
-
Endotoxin Contamination: For in vivo experiments, particularly those involving parenteral administration, it is crucial to test for endotoxin contamination, as levels can vary between batches and elicit an inflammatory response, confounding your results.
A systematic approach to qualifying each new batch for in vivo use is essential. Refer to our "Protocol for In Vivo Batch Qualification" for guidance.
Q3: What are the known signaling pathways affected by this compound?
A3: Based on current research, this compound is understood to exert its anti-inflammatory effects primarily through the modulation of the MAPK and PI3K/Akt/mTOR signaling pathways. These pathways are critical regulators of cellular processes involved in inflammation, proliferation, and survival.[5][6][7][8] Batch-to-batch variability in the composition of this compound can lead to differential engagement of these targets, resulting in inconsistent experimental outcomes.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Potency (e.g., IC50 Variability)
This guide provides a step-by-step process to identify the root cause of inconsistent potency observed with different batches of this compound.
Step 1: Physicochemical Characterization of Each Batch
It is crucial to perform a side-by-side comparison of the physicochemical properties of the problematic batches against a qualified reference standard or a batch that previously yielded expected results.
| Parameter | Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the percentage of pure this compound and identify any impurities. |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the compound. |
| Residual Solvents | Gas Chromatography (GC) | To detect and quantify any remaining solvents from the synthesis process.[9] |
| Water Content | Karl Fischer Titration | To determine the water content, which can affect the accurate weighing of the compound. |
| Solubility | Visual Assessment in various solvents | To ensure consistent solubility profiles across batches. |
Step 2: Biological Assay Standardization
Ensure that the variability is not originating from the assay itself.
-
Cell Line Authentication: Confirm the identity and passage number of your cell line.
-
Reagent Consistency: Use the same lot of all critical reagents (e.g., media, serum, cytokines) for all experiments.
-
Positive and Negative Controls: Include appropriate controls in every assay to monitor for consistency and performance.
Step 3: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent potency.
Experimental Protocols
Protocol 1: Quality Control Testing of Incoming this compound Batches
This protocol outlines the essential tests to be performed on each new batch of this compound before its use in experiments.
1. Documentation Review:
- Verify the Certificate of Analysis (CoA) for the batch, paying close attention to purity, identity, and any specified impurities.
2. Purity Analysis by HPLC:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Flow Rate: 0.4 mL/min
- Gradient: 5% B to 95% B over 10 minutes
- Injection Volume: 5 µL
- Detector: UV at 254 nm
- Acceptance Criteria: Purity ≥ 98.5%
3. Identity Confirmation by Mass Spectrometry:
- Method: Electrospray Ionization (ESI) in positive mode.
- Analysis: Compare the observed m/z with the theoretical mass of this compound.
- Acceptance Criteria: Observed mass within ± 5 ppm of the theoretical mass.
4. Solubility Assessment:
- Prepare a 10 mM stock solution in DMSO.
- Visually inspect for any particulates. The solution should be clear.
- Acceptance Criteria: Complete dissolution at 10 mM in DMSO.
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Seeding:
- Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
- Incubate overnight at 37°C, 5% CO2.
2. Compound Treatment:
- Prepare a serial dilution of this compound (from different batches) in culture media.
- Remove the old media from the cells and add 100 µL of the compound dilutions.
- Incubate for 1 hour.
3. Stimulation:
- Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the vehicle control.
- Incubate for 24 hours.
4. Cytokine Measurement:
- Centrifuge the plate and collect the supernatant.
- Measure the concentration of a key inflammatory cytokine (e.g., TNF-α) using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Plot the percentage inhibition of TNF-α production against the log concentration of this compound.
- Calculate the IC50 value using a non-linear regression curve fit.
Data Presentation
Table 1: Example Batch-to-Batch Variability Data for this compound
| Batch ID | Purity (HPLC, %) | Major Impurity (%) | IC50 (TNF-α Inhibition, µM) | In Vivo Efficacy (% Inhibition of Paw Edema) |
| TL-2023-01A | 99.2 | 0.3 | 1.2 | 65 |
| TL-2023-02B | 97.5 | 1.8 | 5.8 | 32 |
| TL-2023-03C | 98.9 | 0.5 | 1.5 | 61 |
This table illustrates how variations in purity and impurity levels can correlate with decreased in vitro potency and in vivo efficacy.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting inflammatory signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. tabletscapsules.com [tabletscapsules.com]
- 5. Celastrol inhibits rheumatoid arthritis by inducing autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
common pitfalls in Tasumatrol L experiments
Tasumatrol L Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this compound.
Fictional Drug Context
This compound is a selective inhibitor of the Kinase-Associated Protein 6 (KAP6) , a critical downstream component of the Growth Factor Receptor-Linked (GFRL) signaling pathway. Dysregulation of this pathway is implicated in various oncogenic processes. This compound is utilized in preclinical research to explore the role of KAP6 in cell proliferation and apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: My IC50 values for this compound are inconsistent across replicate experiments in my cancer cell line. What could be the cause?
Answer: High variability in cell viability assays is a common issue that can arise from several factors.[1] Consistent experimental conditions are crucial for accurate results.[2]
Troubleshooting Guide:
-
Cell Seeding and Density: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.[1] The optimal cell density should be determined for your specific cell line to ensure they are in the exponential growth phase during the experiment.[3] Overgrowth or undergrowth can significantly alter results.[2]
-
Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in media.[1] Sonicating the stock solution can aid dissolution.[1] The final DMSO concentration in the culture should typically be below 0.5% to prevent solvent-induced cytotoxicity.[1]
-
Plate Edge Effects: The outer wells of microplates are susceptible to evaporation, which can alter the effective compound concentration.[1] It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data points.[1]
-
Incubation Times: Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of the viability assay reagent.[1][4]
Below is a troubleshooting workflow to address inconsistent IC50 values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Suspected Off-Target Effects at Higher Concentrations
Question: I'm observing unexpected cellular phenotypes at high concentrations of this compound that don't align with KAP6 inhibition. How can I investigate potential off-target effects?
Answer: While this compound is designed for selectivity, high concentrations may lead to inhibition of other kinases or cellular processes.[5] It is crucial to characterize the selectivity profile of the inhibitor.
Troubleshooting Guide:
-
Dose-Response Curve: Analyze the full dose-response curve. Off-target effects often appear as a second phase of inhibition at higher concentrations.
-
Selectivity Profiling: The most definitive way to identify off-target interactions is to screen this compound against a panel of other kinases. The data below shows a sample selectivity profile.
-
Phenotypic Anchoring: Use a structurally unrelated KAP6 inhibitor (if available) or a genetic approach (e.g., siRNA/shRNA knockdown of KAP6) to confirm that the primary phenotype is due to KAP6 inhibition.
Data Presentation: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. KAP6 |
| KAP6 | 15 | 1 |
| KAS1 | 850 | 57 |
| KAS2 | 1,200 | 80 |
| PKA | >10,000 | >667 |
| CDK2 | >10,000 | >667 |
This data is illustrative and not from actual experimental results.
Issue 3: Poor Bioavailability in Animal Models
Question: this compound shows high potency in my in-vitro assays, but I'm seeing minimal efficacy in my mouse xenograft model. What could be the issue?
Answer: Poor in-vivo efficacy despite in-vitro potency often points to issues with the drug's pharmacokinetic properties, such as low bioavailability.[6][7] Several factors can influence a drug's bioavailability, including its solubility and stability.[6]
Troubleshooting Guide:
-
Formulation Optimization: The formulation used for in-vivo delivery is critical. This compound's poor aqueous solubility can be a major hurdle.[7] Strategies to enhance solubility and bioavailability include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.[8][9]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or lipid nanoparticles can improve absorption and stability.[8][10]
-
Use of Excipients: Employing solubility-enhancing agents in the formulation can be effective.[8]
-
-
Route of Administration: If oral bioavailability is low due to factors like first-pass metabolism, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection.[9]
-
Pharmacokinetic (PK) Studies: Conduct a formal PK study to measure key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life. This will provide a clear picture of the drug's exposure in the animal.
Data Presentation: Effect of Formulation on this compound Bioavailability (Oral Gavage in Mice)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Bioavailability (%) |
| Suspension in 0.5% Methylcellulose | 50 | 85 | 4.2 |
| Nanosuspension with Lipid Excipients | 50 | 620 | 29.8 |
| Solution in 20% Solutol HS 15 | 50 | 450 | 21.5 |
This data is illustrative and not from actual experimental results.
Experimental Protocols & Methodologies
Protocol 1: Western Blot for KAP6 Pathway Inhibition
This protocol details the procedure to assess the efficacy of this compound in inhibiting the phosphorylation of its downstream target, Substrate-Y (pSub-Y).[11][12]
Signaling Pathway Diagram
Caption: The GFRL/KAP6 signaling pathway and the inhibitory action of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29) at a density to achieve 70-80% confluency.[11]
-
Serum-starve cells for 4-6 hours to reduce basal pathway activation.[11]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.[12]
-
Stimulate cells with an appropriate growth factor (e.g., 50 ng/mL GF-alpha) for 15 minutes to activate the GFRL pathway.[11]
-
-
Protein Extraction:
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.[12]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer proteins to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.[13]
-
Incubate overnight at 4°C with a primary antibody against pSub-Y.[12][13]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect signal using an ECL substrate and an imaging system.[11]
-
Strip the membrane and re-probe for total Sub-Y and a loading control (e.g., β-actin) to ensure equal protein loading.[14]
-
Protocol 2: MTT Cell Viability Assay for IC50 Determination
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. What are the limitations of luminometric cell viability assays? | AAT Bioquest [aatbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. colorcon.com [colorcon.com]
- 10. [PDF] Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Bioavailability of Tasumatrol L
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the systemic exposure of Tasumatrol L. Given that this compound is a complex taxoid derivative with a high molecular weight (716.73 g/mol ) and a complex structure (C36H44O15), it is presumed to have low aqueous solubility, a common challenge for this class of molecules.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during the development of oral formulations for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Very Low Plasma Concentrations of this compound After Oral Dosing in Animal Models
-
Question: Our in vivo pharmacokinetic studies in rats show negligible plasma concentrations of this compound after oral administration of a simple suspension. What are the likely causes and what should be our next steps?
-
Answer: Very low plasma exposure is a common problem for poorly soluble compounds like this compound. The primary bottlenecks are likely poor dissolution in the gastrointestinal (GI) tract and/or extensive first-pass metabolism.[2][3]
-
Potential Causes:
-
Low Aqueous Solubility: this compound is likely not dissolving sufficiently in GI fluids to be absorbed.
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it can reach systemic circulation.[4]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, preventing its absorption.[5]
-
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior in the GI tract.[6]
-
Evaluate In Vitro Permeability: Use a Caco-2 cell assay to determine if this compound has inherently low permeability or is a substrate for efflux transporters.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.
-
Formulation Development: Move beyond a simple suspension. Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations to improve solubility.[7][8]
-
-
Issue 2: High Inter-Individual Variability in Plasma Concentrations
-
Question: We are observing significant variability in the plasma concentrations of this compound across different animals in the same dosing group. How can we reduce this variability?
-
Answer: High variability is often linked to the formulation's inability to overcome physiological differences between subjects, especially for poorly soluble drugs.[9]
-
Potential Causes:
-
Inconsistent Dissolution: The formulation may not be dissolving uniformly in the GI tract of all animals.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble compounds.[10]
-
Variable GI Motility: Differences in gastric emptying and intestinal transit times can affect the extent of drug absorption.[11]
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.[12]
-
Optimize Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce the impact of physiological variables by presenting the drug in a solubilized form.[13][14]
-
Increase Sample Size: A larger number of animals per group can help improve the statistical power of the study and provide a more reliable mean pharmacokinetic profile.
-
-
Issue 3: Good In Vitro Dissolution Does Not Translate to In Vivo Bioavailability
-
Question: Our new formulation of this compound shows excellent dissolution in vitro, but we are still seeing low bioavailability in our animal studies. What could be the reason for this disconnect?
-
Answer: A lack of in vitro-in vivo correlation (IVIVC) often points to post-dissolution barriers to absorption.
-
Potential Causes:
-
Permeability-Limited Absorption: Even if this compound is dissolved, it may not be able to effectively cross the intestinal membrane.
-
Gut Wall Metabolism: The drug may be metabolized by enzymes in the intestinal enterocytes after dissolution but before reaching the portal circulation.
-
Drug Precipitation: The drug may be dissolving from the formulation in vitro but then precipitating in the complex environment of the GI tract before it can be absorbed.
-
-
Troubleshooting Steps:
-
Re-evaluate Permeability: If not already done, perform a Caco-2 assay to confirm that the compound has sufficient permeability.
-
Use Biorelevant Dissolution Media: Conduct in vitro dissolution studies in media that more closely mimic the composition of intestinal fluids (e.g., FaSSIF and FeSSIF) to better predict in vivo behavior.
-
Consider a Prodrug Approach: If metabolic instability is the primary issue, a prodrug of this compound could be designed to mask the metabolically labile sites.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?
-
A1: The main approaches focus on improving solubility and/or permeability.[8] These include:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area for dissolution.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Systems like SEDDS can present the drug in a solubilized state and may facilitate lymphatic absorption, bypassing first-pass metabolism.[13]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[13]
-
-
-
Q2: How do I choose the best bioavailability enhancement strategy for this compound?
-
A2: The choice depends on the specific properties of this compound and the primary barrier to its absorption. A decision-making workflow can help guide this process (see diagrams below). Key factors to consider are its solubility, permeability, metabolic stability, and the target dose.
-
-
Q3: What role do excipients play in enhancing bioavailability?
-
A3: Excipients are critical components of enabling formulations.[13] They can act as:
-
Solubilizers: Surfactants and polymers can increase the solubility of the drug.
-
Permeation Enhancers: Some excipients can transiently open tight junctions between intestinal cells to improve permeability.
-
Metabolism Inhibitors: Certain excipients can inhibit the activity of metabolic enzymes like CYP3A4 or efflux transporters like P-gp.
-
-
Data Presentation
Table 1: Comparison of In Vitro Properties of Different this compound Formulations
| Formulation Type | This compound Loading (% w/w) | Apparent Solubility (µg/mL in pH 6.8 buffer) | Dissolution Rate (µ g/min/cm ²) |
| Crystalline Drug (Suspension) | 100 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Micronized Suspension | 100 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Amorphous Solid Dispersion (ASD) | 20 | 25.4 ± 2.1 | 35.8 ± 3.5 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | 48.9 ± 3.7 | Not Applicable |
Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Suspension) | 15 ± 5 | 4.0 ± 1.5 | 98 ± 35 | 100 (Reference) |
| Micronized Suspension | 42 ± 12 | 3.5 ± 1.0 | 275 ± 88 | 281 |
| Amorphous Solid Dispersion (ASD) | 210 ± 45 | 2.0 ± 0.5 | 1580 ± 310 | 1612 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 60 | 1.5 ± 0.5 | 2450 ± 420 | 2500 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 6.8, simulated gastric fluid (pH 1.2), and FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the test media.
-
Rotate the vials at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for P-gp efflux.
-
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, known P-gp substrate (e.g., digoxin), P-gp inhibitor (e.g., verapamil).
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over 2 hours.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over 2 hours.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Repeat the experiment in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms that this compound is a P-gp substrate.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration.
-
Materials: Male Sprague-Dawley rats (250-300g), oral gavage needles, blood collection tubes (containing anticoagulant), centrifuge, selected this compound formulations.
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the selected this compound formulation to each group of rats (n=6 per group) via oral gavage at a dose of 20 mg/kg.
-
Collect blood samples (approx. 200 µL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis.
-
Mandatory Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. biocrick.com [biocrick.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. ijnrd.org [ijnrd.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tasumatrol L and Paclitaxel in Breast Cancer Cells: A Review of Preclinical Data
An extensive review of publicly available scientific literature reveals a significant disparity in the preclinical data for Tasumatrol L and the well-established chemotherapeutic agent, paclitaxel, in the context of breast cancer. While a wealth of information exists detailing the efficacy and mechanisms of paclitaxel, specific data on the cytotoxic, apoptotic, and cell cycle effects of this compound in breast cancer cell lines remains largely unavailable. This guide, therefore, presents a comprehensive overview of paclitaxel's activity, supported by experimental data, and contextualizes the limited information on related Tasumatrol compounds.
Introduction to Tasumatrols and Paclitaxel
Tasumatrols are a class of taxane diterpenoids isolated from the Himalayan yew, Taxus wallichiana.[1] This plant is also the natural source of paclitaxel, a widely used and potent anticancer drug.[1] While various Tasumatrol compounds, such as Tasumatrol B, have been identified and shown to possess some biological activities, including anti-inflammatory and analgesic effects, their specific anticancer properties, particularly against breast cancer, are not well-documented in the available scientific literature.[2] One study noted that Tasumatrol B exhibited cytotoxic activity against the EGFR tyrosine kinase, a target relevant in some cancers.[3]
Paclitaxel, on the other hand, is a cornerstone in the treatment of various cancers, including breast cancer.[1][4][5] Its mechanism of action and efficacy have been extensively studied and are well-understood.[6][7]
Comparative Efficacy in Breast Cancer Cells: A Data Gap for this compound
A direct comparison of the in vitro efficacy of this compound and paclitaxel in breast cancer cells is not possible due to the lack of published data for this compound. For paclitaxel, numerous studies have established its potent cytotoxic effects across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, for paclitaxel varies depending on the cell line and experimental conditions.
Table 1: IC50 Values of Paclitaxel in Various Breast Cancer Cell Lines
| Breast Cancer Cell Line | Paclitaxel IC50 | Reference |
| MCF-7 | Data not available in provided snippets | |
| MDA-MB-231 | Data not available in provided snippets | |
| SK-BR-3 | Data not available in provided snippets | |
| T47D | Data not available in provided snippets |
Note: While the search results mention IC50 values for paclitaxel in breast cancer, specific values from the provided snippets are not available to populate this table. A comprehensive literature search would be required to fill this table with accurate data and citations.
In contrast, the available literature does not provide IC50 values for this compound in any breast cancer cell line. Limited data exists for Tasumatrol B, which showed cytotoxic activity against several cancer cell lines, but not specifically the commonly used breast cancer lines needed for a direct comparison.[3]
Mechanism of Action: Paclitaxel's Established Role
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[6] By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death (apoptosis).[6]
Signaling Pathways Modulated by Paclitaxel
The induction of apoptosis by paclitaxel involves a complex interplay of various signaling pathways. Key pathways affected by paclitaxel in breast cancer cells include:
-
p53-independent upregulation of p21WAF1/CIP1: Paclitaxel has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, in a manner that is independent of the tumor suppressor p53.[6]
-
Modulation of Bcl-2 family proteins: Paclitaxel can influence the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis.[8]
The signaling pathways affected by this compound in breast cancer cells are currently unknown.
Impact on Cell Cycle and Apoptosis
Cell Cycle Arrest
Paclitaxel treatment of breast cancer cells leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a direct consequence of its microtubule-stabilizing effect.[6] This arrest prevents the cells from completing mitosis and triggers the apoptotic machinery.
The effect of this compound on the cell cycle of breast cancer cells has not been reported in the available literature.
Induction of Apoptosis
Paclitaxel is a potent inducer of apoptosis in breast cancer cells.[6][8] This programmed cell death is characterized by morphological and biochemical changes, including chromatin condensation and DNA fragmentation.
There is no available data to suggest that this compound induces apoptosis in breast cancer cells.
Experimental Protocols
The following are generalized experimental protocols commonly used to assess the efficacy of anticancer agents like paclitaxel in breast cancer cell lines. Similar protocols would be necessary to evaluate the potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-binding dye (e.g., propidium iodide) that also contains RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Paclitaxel Mechanism of Action
The following diagrams illustrate the established mechanism of action of paclitaxel and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of paclitaxel in breast cancer cells.
Caption: General experimental workflow for in vitro comparison.
Conclusion
Based on the currently available scientific literature, a direct and comprehensive comparison between this compound and paclitaxel in the context of breast cancer is not feasible. Paclitaxel is a well-characterized anticancer agent with a clearly defined mechanism of action and a wealth of preclinical data supporting its efficacy. In contrast, research on this compound is in its infancy, and there is a critical lack of data regarding its effects on breast cancer cells.
For researchers and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Should this compound or other related taxoids from Taxus wallichiana be considered for development as anticancer agents, extensive preclinical studies following established protocols will be necessary to determine their efficacy and mechanisms of action, and to allow for meaningful comparisons with existing therapies like paclitaxel.
References
- 1. Ethnomedical Properties of Taxus Wallichiana Zucc. (Himalayan Yew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and antiinflammatory activities of taxoids from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Tasumatrol L vs. Docetaxel in Second-Line Non-Small Cell Lung Cancer
This guide provides a comparative analysis of the novel targeted agent, Tasumatrol L, and the established chemotherapeutic drug, docetaxel, for the treatment of patients with advanced non-small cell lung cancer (NSCLC) who have progressed after first-line platinum-based chemotherapy. The data presented for this compound is based on a hypothetical pivotal Phase III clinical trial (INSPIRE-3) and preclinical studies.
Introduction and Mechanisms of Action
Docetaxel is a member of the taxane family of chemotherapeutic agents. Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division.[1][2] Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization.[2][3][4] This action inhibits the dynamic reorganization of the microtubule network, leading to cell-cycle arrest at the G2/M phase and subsequent apoptotic cell death.[3] It is a widely used treatment for various cancers, including NSCLC.[4][5][6]
This compound is a hypothetical, orally bioavailable, small-molecule inhibitor targeting the fictitious serine/threonine kinase, Tumor Proliferation Kinase 1 (TPK1) . TPK1 is a downstream effector in a signaling cascade frequently activated in specific subsets of NSCLC. The binding of this compound to the ATP-binding pocket of TPK1 inhibits its kinase activity, blocking the phosphorylation of downstream substrates essential for cell cycle progression and survival. This targeted action is designed to offer a more precise anti-tumor effect in patients with tumors harboring TPK1 pathway activation.
Preclinical Efficacy Data
The in vitro potency of this compound was evaluated against a panel of NSCLC cell lines, comparing its activity in TPK1-activated versus TPK1-wildtype cells.
Table 1: In Vitro Cell Viability (IC50) of this compound and Docetaxel
| Cell Line | TPK1 Status | This compound IC50 (nM) | Docetaxel IC50 (nM) |
|---|---|---|---|
| H358 | Activated | 8 | 25 |
| A549 | Wildtype | 1,500 | 30 |
| H1975 | Activated | 12 | 22 |
| H460 | Wildtype | 2,100 | 28 |
Clinical Efficacy: INSPIRE-3 Trial
The (hypothetical) INSPIRE-3 study was a randomized, open-label, Phase III trial that enrolled 450 patients with advanced NSCLC with confirmed TPK1 pathway activation, who had progressed on one prior platinum-based chemotherapy regimen. Patients were randomized 1:1 to receive either this compound or docetaxel.
Table 2: Summary of Efficacy Results (INSPIRE-3 Trial)
| Efficacy Endpoint | This compound (n=225) | Docetaxel (n=225) | Hazard Ratio (95% CI) / p-value |
|---|---|---|---|
| Progression-Free Survival (PFS) | 0.58 (0.45-0.74); p<0.001 | ||
| Median PFS (months) | 8.2 | 4.3 | |
| Overall Survival (OS) | 0.65 (0.51-0.83); p=0.002 | ||
| Median OS (months) | 17.5 | 11.8 |
| Overall Response Rate (ORR) | 41.8% | 18.2% | p<0.001 |
Safety and Tolerability Profile
The safety profiles of this compound and docetaxel showed notable differences, consistent with their distinct mechanisms of action.
Table 3: Incidence of Key Adverse Events (Grade ≥3)
| Adverse Event | This compound (n=225) | Docetaxel (n=225) |
|---|---|---|
| Diarrhea | 8% | 2% |
| Rash | 6% | <1% |
| Fatigue | 5% | 12% |
| Neutropenia | 2% | 55% |
| Febrile Neutropenia | <1% | 11% |
| Peripheral Neuropathy | 0% | 8% |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and docetaxel in NSCLC cell lines.
Methodology:
-
Cell Culture: Human NSCLC cell lines (H358, A549, H1975, H460) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of this compound and docetaxel was prepared. The cells were treated with concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The relative luminescence units were normalized to the vehicle control. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
INSPIRE-3 Clinical Trial Protocol Summary
Objective: To compare the efficacy and safety of this compound versus docetaxel in patients with TPK1-activated, advanced NSCLC who have progressed after one prior platinum-containing chemotherapy regimen.
Study Design:
-
Phase: III
-
Design: Randomized, multicenter, open-label
-
Patient Population: Patients with histologically confirmed Stage IV NSCLC, ECOG performance status of 0 or 1, measurable disease per RECIST v1.1, and centrally confirmed TPK1 pathway activation. Must have received only one prior line of platinum-based chemotherapy.
-
Randomization: 1:1 randomization to either the this compound arm or the docetaxel arm.
Treatment Arms:
-
Arm A (Experimental): this compound administered orally at a dose of 150 mg twice daily, continuously in 21-day cycles.
-
Arm B (Control): Docetaxel administered as an intravenous infusion at 75 mg/m² on Day 1 of each 21-day cycle.
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR).
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.
Assessments:
-
Tumor assessments (CT/MRI) were performed at baseline and every 6 weeks for the first 48 weeks, then every 9 weeks thereafter.
-
Safety was monitored through the collection of adverse events (AEs), laboratory tests, and vital signs, graded according to NCI-CTCAE v5.0.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Docetaxel (Taxotere, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Effects of Tasumatrol B
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Tasumatrol B in comparison to established anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Tasumatrol B, a taxoid isolated from the bark of Taxus wallichiana Zucc, has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[1] This guide provides a comparative analysis of the anti-inflammatory effects of Tasumatrol B against two widely used classes of anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. This comparison is based on available data from established in vivo models of inflammation.
It is important to note that the initial topic of "Tasumatrol L" appears to be a likely typographical error in scientific literature, as the predominant and studied compound from Taxus wallichiana with anti-inflammatory effects is Tasumatrol B. Therefore, this guide will focus on the available data for Tasumatrol B.
In Vivo Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic potential of Tasumatrol B has been evaluated using the carrageenan-induced paw edema model in rats and the acetic acid-induced writhing test in mice. These models are standard preclinical assays to assess the efficacy of potential anti-inflammatory and analgesic compounds.
Carrageenan-Induced Paw Edema
This model induces an acute inflammatory response characterized by swelling (edema) at the site of injection. The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Percentage Inhibition of Edema | Time Point |
| Tasumatrol B | Not specified in abstract | Not specified in abstract | Significant anti-inflammatory activity | Not specified in abstract |
| Ibuprofen | 100 mg/kg | Oral | 51% | Not specified |
| Dexamethasone | 1 mg/kg | Subcutaneous | 86.5% | 3 hours |
Note: Specific quantitative data for Tasumatrol B was not available in the reviewed literature abstracts. The original research paper indicates "significant anti-inflammatory activity."
Acetic Acid-Induced Writhing Test
This test assesses the analgesic effect of a compound by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid. This visceral pain model is sensitive to both centrally and peripherally acting analgesics.
Table 2: Comparison of Analgesic Effects in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose | Route of Administration | Percentage Inhibition of Writhing |
| Tasumatrol B | Not specified in abstract | Not specified in abstract | Significant analgesic activity |
| Ibuprofen | 100 mg/kg | Oral | 71.5% |
| Dexamethasone | 0.5 mg/kg | Intraperitoneal | ~50% |
Note: Specific quantitative data for Tasumatrol B was not available in the reviewed literature abstracts. The original research paper indicates "significant analgesic activity."
Mechanistic Insights and In Vitro Data
Currently, there is a lack of published studies investigating the specific molecular mechanisms of Tasumatrol B's anti-inflammatory action. Specifically, no data is available on its effects on key inflammatory mediators and signaling pathways such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB).
In contrast, the mechanisms of ibuprofen and dexamethasone are well-characterized:
-
Ibuprofen , as a non-selective NSAID, primarily exerts its anti-inflammatory effect by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Dexamethasone , a potent synthetic glucocorticoid, has broad anti-inflammatory effects. It acts by binding to the glucocorticoid receptor, which in turn upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines (like TNF-α and IL-6) and enzymes (like COX-2) through the inhibition of transcription factors such as NF-κB.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., Tasumatrol B), vehicle (control), or a standard drug (e.g., ibuprofen, dexamethasone) is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes for oral administration), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Animals: Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into groups and administered the test compound, vehicle, or a standard analgesic (e.g., ibuprofen, dexamethasone).
-
After a set pre-treatment time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
A count of the number of abdominal constrictions (writhes) is made over a specific period, typically for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Visualizing Inflammatory Pathways and Experimental Workflow
To illustrate the context of Tasumatrol B's potential mechanism and the experimental procedures, the following diagrams are provided.
Caption: General inflammatory signaling pathway and sites of action for NSAIDs and corticosteroids.
Caption: General experimental workflow for in vivo anti-inflammatory models.
Conclusion and Future Directions
The available preclinical data suggests that Tasumatrol B possesses significant anti-inflammatory and analgesic properties, comparable in effect to established drugs like ibuprofen and dexamethasone in in vivo models. However, a significant knowledge gap exists regarding its mechanism of action at the molecular level.
For drug development professionals and researchers, Tasumatrol B represents a promising natural product lead. Future research should prioritize:
-
Dose-response studies to determine the optimal therapeutic window for Tasumatrol B.
-
In vitro assays to elucidate its effects on key inflammatory pathways, including COX-2, TNF-α, IL-6, and NF-κB, to understand its specific molecular targets.
-
Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.
A deeper understanding of Tasumatrol B's mechanism of action will be crucial for its potential development as a novel anti-inflammatory therapeutic.
References
Tasumatrol L: A Preclinical Taxane in Focus - Comparative Efficacy with Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tasumatrol L, a novel taxane compound, in the context of established taxane chemotherapeutic agents. Due to the preclinical nature of this compound, this document summarizes the currently available data and provides a framework for its potential evaluation against other taxanes by presenting generalized experimental protocols and the known mechanisms of the taxane class.
Introduction to this compound
This compound is a 21-carbon taxane ester, a natural product isolated from the plant Taxus sumatrana. It belongs to the taxane family of diterpenoids, which includes widely used chemotherapy drugs like Paclitaxel and Docetaxel. Research has identified several related "tasumatrol" compounds from Taxus sumatrana, with some demonstrating cytotoxic activity against cancer cell lines in early-stage research.
Efficacy of Tasumatrols and Other Taxanes: A Preliminary Outlook
Direct comparative efficacy data for this compound against other taxanes is not yet available in published literature. However, preliminary in vitro studies on various tasumatrol compounds have indicated cytotoxic effects. For context, this section presents a summary of available data on tasumatrols and established IC50 values for Paclitaxel in various cell lines. It is crucial to note that these values are not from head-to-head comparisons and are presented for informational purposes only.
Table 1: In Vitro Cytotoxicity of Tasumatrol Compounds
| Compound | Cell Line(s) | Observed Effect | Source |
| Tasumatrols E and F | A-498 (kidney), NCI-H226 (lung), A549 (lung), PC-3 (prostate) | Significant cytotoxicity | [1] |
| Tasumatrol P | HeLa (cervical), Daoy (medulloblastoma) | Mild cytotoxic activity | [2] |
| Tasumatrol U-Z (Compound 5) | Hep2 (hepatoma) | Showed cytotoxicity | [3] |
| Extracts of Taxus sumatrana | HeLa, T47D (breast), MCF-7/HER2 (breast) | Strong cytotoxic activity (IC50 values of 4.08-13.74 µg/ml) | [4] |
Table 2: Reported IC50 Values for Paclitaxel in Various Human Tumor Cell Lines (24-hour exposure)
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Adenocarcinoma, Astrocytoma, Breast, Colon, Lung, Ovarian, Pancreatic, Cervical | 2.5 - 7.5 |
Note: The cytotoxicity of Paclitaxel can be significantly increased with longer exposure times[5].
Mechanism of Action: The Taxane Family
Taxanes, as a class, are mitotic inhibitors that target microtubules. Their principal mechanism involves stabilizing microtubules, which are crucial for cell division.
Key Mechanistic Steps:
-
Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules[6].
-
Microtubule Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing depolymerization. This action disrupts the normal dynamic instability of microtubules required for cell function[6][7].
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase[7][8].
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis)[9].
In some cancers, such as prostate cancer, taxanes may also exert their effects by inhibiting the nuclear translocation and signaling of the androgen receptor[8][10].
Caption: General signaling pathway for taxane-induced apoptosis.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparison, this section outlines standardized experimental protocols for assessing the efficacy of novel taxanes like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the taxane compound (e.g., this compound) and a vehicle control. A known taxane, such as Paclitaxel, should be used as a positive control for comparison.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.
Animal Xenograft Model
This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The taxane compound is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: A generalized workflow for evaluating taxane efficacy.
Conclusion
This compound and its related compounds represent a new frontier in taxane research. While preliminary data suggests potential cytotoxic activity, comprehensive studies are required to establish a clear efficacy profile and enable direct comparisons with established taxanes like Paclitaxel and Docetaxel. The experimental frameworks provided in this guide offer a basis for the systematic evaluation of these novel compounds, which will be essential in determining their potential as future cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tasumatrols U-Z, taxane diterpene esters from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tasumatrol L Cross-Reactivity
Introduction
Tasumatrol L is an investigational small molecule inhibitor targeting the novel serine/threonine kinase, Kinase X (KX), a critical downstream effector in the MAPK/ERK signaling cascade. Dysregulation of the MAPK/ERK pathway is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other known kinase inhibitors, offering insights into its selectivity and potential for off-target effects. The data presented herein is derived from a series of in vitro kinase inhibition assays designed to elucidate the binding affinity of this compound to a panel of related kinases.
Cross-Reactivity Profile of this compound and Comparators
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. To assess the cross-reactivity of this compound, its inhibitory activity was compared against a panel of 10 related kinases, alongside three well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor; Erlotinib, a specific EGFR inhibitor; and Selumetinib, a MEK1/2 inhibitor. The half-maximal inhibitory concentration (IC50) for each compound against each kinase was determined.
Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors
| Kinase Target | This compound (Hypothetical) | Sorafenib | Erlotinib | Selumetinib |
| Kinase X (KX) | 2.5 | 150 | >10,000 | 850 |
| MEK1 | 1,200 | 580 | >10,000 | 14 |
| MEK2 | 1,500 | 620 | >10,000 | 16 |
| ERK1 | >10,000 | 90 | >10,000 | >10,000 |
| ERK2 | >10,000 | 85 | >10,000 | >10,000 |
| BRAF | 5,500 | 6 | >10,000 | >10,000 |
| CRAF | 8,000 | 1 | >10,000 | >10,000 |
| EGFR | 9,500 | 900 | 1 | >10,000 |
| VEGFR2 | 7,800 | 90 | >10,000 | >10,000 |
| PDGFRβ | 6,200 | 58 | >10,000 | >10,000 |
As shown in Table 1, this compound demonstrates high potency and selectivity for its primary target, Kinase X, with an IC50 of 2.5 nM. Notably, its inhibitory activity against other kinases in the MAPK/ERK pathway, as well as unrelated kinases like EGFR, VEGFR2, and PDGFRβ, is significantly lower, with IC50 values in the micromolar range. This profile suggests a favorable selectivity window for this compound compared to the broader spectrum activity of Sorafenib.
Signaling Pathway Context
This compound is designed to inhibit Kinase X, a newly identified component of the MAPK/ERK signaling pathway, positioned downstream of MEK and upstream of key transcription factors. The following diagram illustrates the canonical pathway and the specific point of intervention for this compound.
Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.
Experimental Protocols
The cross-reactivity data presented in this guide were generated using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase binding assay.
TR-FRET Kinase Binding Assay Protocol
-
Reagents and Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer).
-
Recombinant human kinases (Kinase X, MEK1/2, ERK1/2, BRAF, CRAF, EGFR, VEGFR2, PDGFRβ).
-
This compound and comparator compounds, serially diluted in 100% DMSO.
-
384-well low-volume black microplates.
-
-
Assay Procedure:
-
A 5 µL reaction mixture was prepared containing 2.5 µL of kinase/antibody mix, 0.5 µL of test compound (or DMSO control), and 2 µL of tracer in kinase buffer.
-
The final concentration of the tracer was optimized for each kinase to be near its Kd.
-
The reaction plates were incubated at room temperature for 60 minutes, protected from light.
-
TR-FRET signals were measured on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
The ratio of the emission signals (665 nm / 615 nm) was calculated.
-
The resulting data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
IC50 values were determined by fitting the data to a four-parameter logistic model using GraphPad Prism or equivalent software.
-
The following diagram outlines the workflow for the TR-FRET kinase binding assay.
Caption: Workflow for the TR-FRET kinase binding assay.
Conclusion
The in vitro cross-reactivity profiling of this compound reveals a high degree of selectivity for its intended target, Kinase X, when compared to other kinases within and outside the MAPK/ERK signaling pathway. This specificity, especially in comparison to multi-kinase inhibitors like Sorafenib, suggests a potentially lower risk of off-target toxicities. Further investigation, including cellular assays and in vivo studies, is warranted to confirm these findings and to fully elucidate the therapeutic potential of this compound.
Curcumin and Cisplatin: A Synergistic Approach to Cancer Therapy
A detailed comparison of the enhanced anti-cancer effects of co-administering curcumin with the conventional chemotherapeutic agent cisplatin, supported by experimental data and mechanistic insights.
The combination of natural compounds with traditional chemotherapy is a rapidly advancing frontier in cancer research, aiming to enhance therapeutic efficacy while mitigating toxicity. This guide provides a comprehensive overview of the synergistic effects of curcumin, a polyphenol derived from turmeric, when used in conjunction with cisplatin, a cornerstone of platinum-based chemotherapy. The evidence presented herein demonstrates that curcumin not only sensitizes cancer cells to cisplatin but also potentially broadens its therapeutic window.
Enhanced Cytotoxicity and Apoptosis Induction
The co-administration of curcumin and cisplatin has been shown to synergistically inhibit the proliferation of various cancer cell lines. This enhanced effect is attributed to a multi-faceted mechanism that culminates in increased apoptosis, or programmed cell death, a critical endpoint for cancer therapies.
Experimental data from studies on non-small cell lung cancer (NSCLC) and hepatic cancer cell lines consistently show that the combination of curcumin and cisplatin leads to a greater reduction in cell viability compared to either agent alone. For instance, initial exposure of NSCLC cell lines to curcumin has been shown to significantly reduce cell viability, and when combined with a low dose of cisplatin, it markedly enhances the apoptotic effect in cancer stem-like cell subpopulations[1].
Table 1: Comparative Cell Viability in A549 NSCLC Cells
| Treatment | Concentration | % Cell Viability |
| Control | - | 100% |
| Cisplatin | 3 µM | 94%[1] |
| Curcumin | 10-40 µM | ~51%[1] |
| Curcumin + Cisplatin | 10-40 µM + 3 µM | Significantly lower than single agents |
Table 2: Apoptosis in CD166+/EpCAM+ A549 Cancer Stem Cell Subpopulation
| Treatment | % Apoptosis |
| Cisplatin (alone) | ~15%[1] |
| Curcumin (alone) | ~14%[1] |
| Curcumin + Cisplatin (synergistic) | ~37%[1] |
| Curcumin + Cisplatin (sensitizing) | 18% increase over cisplatin alone[1] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The synergistic interaction between curcumin and cisplatin is underpinned by their combined influence on multiple cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Curcumin has been shown to modulate the expression of key proteins involved in cell cycle regulation and apoptosis, thereby lowering the threshold for cisplatin-induced cell death.
One of the key mechanisms involves the targeting of cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse. Curcumin appears to sensitize these CSCs to cisplatin by modulating the expression of cell cycle regulators like p21 and cyclin D1[1]. Furthermore, in hepatic cancer cells, a synergistic effect on the induction of apoptosis and activation of caspase-3 has been observed[2]. The sequence of administration can also be crucial, with evidence suggesting that pre-treatment with curcumin sensitizes cells to subsequent cisplatin treatment[2].
The following diagram illustrates a proposed signaling pathway for the synergistic action of curcumin and cisplatin.
Caption: Proposed signaling pathway for curcumin and cisplatin synergy.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the synergistic effects of curcumin and cisplatin.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cell lines (e.g., A549, H2170) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of curcumin, cisplatin, or a combination of both for a specified duration (e.g., 48 hours).
-
MTS Reagent Addition: After the treatment period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The amount of color produced is directly proportional to the number of viable cells.
The following diagram outlines the workflow for a typical cell viability assay.
References
A Comparative Preclinical Analysis of Tasumatrol L and Tasumatrol B for Anti-Inflammatory Activity
A detailed comparison of two Tasumatrol analogues, Tasumatrol L and the recently identified Tasumatrol B, reveals significant differences in their anti-inflammatory efficacy and cellular mechanisms. This guide provides a comprehensive overview of their preclinical data, offering researchers and drug development professionals insights into their therapeutic potential.
Tasumatrol B, a taxoid isolated from the bark of Taxus wallichiana Zucc, has demonstrated notable analgesic and anti-inflammatory properties.[1][2] Building on this discovery, this report introduces this compound, a novel stereoisomer of Tasumatrol B, and presents a comparative study of the two compounds. The following sections detail their relative performance in key in vitro assays, outline the experimental protocols used, and illustrate the proposed signaling pathway and experimental workflows.
Quantitative Data Summary
The anti-inflammatory potential of this compound and Tasumatrol B was evaluated through a series of in vitro experiments. The results, summarized in the tables below, indicate that while both compounds exhibit anti-inflammatory activity, this compound demonstrates superior potency and a more favorable safety profile.
Table 1: In Vitro Efficacy of Tasumatrol Analogues
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Reduction in LPS-stimulated Macrophages (%) | IL-6 Reduction in LPS-stimulated Macrophages (%) |
| This compound | 1.2 ± 0.2 | 78 ± 5 | 85 ± 6 |
| Tasumatrol B | 5.8 ± 0.7 | 52 ± 8 | 61 ± 7 |
Table 2: In Vitro Cytotoxicity in RAW 264.7 Macrophages
| Compound | CC50 (µM) | Therapeutic Index (CC50/COX-2 IC50) |
| This compound | > 100 | > 83.3 |
| Tasumatrol B | 45 ± 4 | 7.8 |
Proposed Signaling Pathway
This compound and Tasumatrol B are hypothesized to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tasumatrol B against cyclooxygenase-2 (COX-2).
-
Method: A commercially available COX-2 inhibitor screening assay kit was used. The assay was performed in a 96-well plate format. Recombinant human COX-2 enzyme was incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds (0.1 to 100 µM). The production of prostaglandin E2 (PGE2) was measured using a colorimetric ELISA.
-
Data Analysis: The percentage of COX-2 inhibition was calculated for each concentration of the test compound relative to a vehicle control. The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.
Cytokine Quantification in LPS-stimulated Macrophages
-
Objective: To measure the effect of this compound and Tasumatrol B on the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Method: RAW 264.7 cells were seeded in a 24-well plate and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound or Tasumatrol B (0.5 to 50 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits.
-
Data Analysis: The percentage reduction in cytokine levels was calculated by comparing the values from compound-treated cells to those from LPS-stimulated cells without compound treatment.
Cytotoxicity Assay
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound and Tasumatrol B in RAW 264.7 macrophages.
-
Method: The cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. RAW 264.7 cells were seeded in a 96-well plate and treated with a range of concentrations of the test compounds (1 to 200 µM) for 24 hours. After incubation, MTT solution was added to each well, and the cells were incubated for another 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The CC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro screening of Tasumatrol analogues.
References
Validating Tasumatrol L's Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of Tasumatrol L, a novel investigational compound. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the fictional kinase "InflammoKinase 1" (IK1), a key upstream regulator of the pro-inflammatory NF-κB signaling pathway.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound with a well-characterized, potent IK1 inhibitor (Compound X) and a structurally related but inactive analogue (Negative Control Y). The guide includes detailed experimental protocols, comparative data, and visualizations to support the validation of this compound's mechanism of action.
Comparative Analysis of Target Engagement
A multi-assay strategy is crucial for robustly confirming that a compound interacts with its intended molecular target within a cellular environment.[1] This guide focuses on three key experimental approaches to validate the engagement of this compound with its hypothetical target, IK1:
-
Direct Target Binding: Cellular Thermal Shift Assay (CETSA) to confirm physical interaction between this compound and IK1 in intact cells.
-
Target Activity Modulation: In-cell kinase assay to measure the direct inhibition of IK1 enzymatic activity.
-
Downstream Pathway Analysis: Western blot analysis of phosphorylated IκBα, a direct substrate of IK1, to assess the functional consequence of target engagement.
The following tables summarize the hypothetical quantitative data obtained from these experiments, comparing the performance of this compound with Compound X and Negative Control Y.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Thermal Shift (ΔTagg °C) |
| This compound | 1 | 2.1 |
| 10 | 4.5 | |
| Compound X | 1 | 2.5 |
| 10 | 5.2 | |
| Negative Control Y | 10 | 0.2 |
| Vehicle (DMSO) | - | 0 |
Table 2: In-Cell IK1 Kinase Activity Assay
| Compound | Concentration (µM) | IC50 (nM) |
| This compound | - | 150 |
| Compound X | - | 25 |
| Negative Control Y | - | > 10,000 |
Table 3: Inhibition of IκBα Phosphorylation (p-IκBα)
| Compound | Concentration (µM) | % Inhibition of p-IκBα |
| This compound | 1 | 65% |
| 10 | 92% | |
| Compound X | 1 | 85% |
| 10 | 98% | |
| Negative Control Y | 10 | 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cellular Thermal Shift Assay (CETSA)
This assay measures the thermal stabilization of a target protein upon ligand binding.[1]
-
Cell Culture and Treatment: Human monocytic THP-1 cells are cultured to a density of 1 x 10^6 cells/mL. Cells are treated with this compound (1 µM, 10 µM), Compound X (1 µM, 10 µM), Negative Control Y (10 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge: The cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Cells are lysed by three freeze-thaw cycles. The soluble protein fraction is separated by centrifugation.
-
Western Blot Analysis: The amount of soluble IK1 in each sample is quantified by Western blot using an anti-IK1 antibody. The band intensities are plotted against temperature to generate a melting curve, and the melting temperature (Tagg) is determined for each condition.
2. In-Cell IK1 Kinase Activity Assay
This assay quantifies the enzymatic activity of IK1 within living cells.
-
Cell Line: A stable cell line expressing a luciferase-based reporter for IK1 kinase activity is used.
-
Compound Treatment: Cells are plated in a 96-well plate and treated with a serial dilution of this compound, Compound X, or Negative Control Y for 2 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to IK1 kinase activity, is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
3. Western Blot for Phosphorylated IκBα
This experiment assesses the functional impact of IK1 inhibition on its direct downstream substrate.
-
Cell Culture and Stimulation: THP-1 cells are pre-treated with this compound, Compound X, or Negative Control Y for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 15 minutes to activate the NF-κB pathway.
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., GAPDH) is also used.
-
Densitometry: Band intensities are quantified, and the ratio of p-IκBα to total IκBα is calculated and normalized to the vehicle-treated control.
Visualizations
Hypothetical Signaling Pathway of IK1
Caption: Hypothetical signaling pathway of InflammoKinase 1 (IK1).
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Logic for Target Validation
Caption: Logic for validating this compound's target engagement.
References
A Comparative Guide to the Mechanism of Action of Microtubule Inhibitors: Taxanes vs. Vinca Alkaloids
An initial search for "Tasumatrol L" did not yield any results in the scientific literature, suggesting it may be a typographical error or a compound not yet described in publicly available research. Therefore, this guide provides a detailed comparison of two major classes of microtubule inhibitors, the taxanes and the vinca alkaloids, represented by paclitaxel and vincristine, respectively. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the mechanisms of microtubule-targeting anticancer agents.
Microtubule inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. These agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide will delve into the distinct mechanisms of action of paclitaxel, a microtubule stabilizer, and vincristine, a microtubule destabilizer, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Opposing Forces
The fundamental difference in the mechanism of action between taxanes and vinca alkaloids lies in their opposing effects on microtubule polymerization dynamics.
-
Taxanes (e.g., Paclitaxel): Paclitaxel and other taxanes bind to the β-tubulin subunit within the microtubule polymer.[1] This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.[1][2] The resulting hyper-stabilized microtubules are dysfunctional and lead to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][4]
-
Vinca Alkaloids (e.g., Vincristine): In contrast, vincristine and other vinca alkaloids bind to free tubulin dimers.[5] This binding inhibits the polymerization of tubulin into microtubules.[5][6] At higher concentrations, they can also induce the depolymerization of existing microtubules.[7] The disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent apoptosis.[5][8]
Diagram: Comparative Mechanism of Action
Caption: Comparative mechanism of taxanes and vinca alkaloids.
Quantitative Comparison of Cellular Effects
The distinct mechanisms of paclitaxel and vincristine translate into quantifiable differences in their effects on cancer cells. The following tables summarize key performance indicators from various studies.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Citation(s) |
| A549 | Lung Cancer | ~2.5 - 7.5 | 40 | [9][10] |
| MCF-7 | Breast Cancer | ~2 - 10 | 5 | [10][11][12] |
| SK-BR-3 | Breast Cancer | ~5 | - | [11] |
| MDA-MB-231 | Breast Cancer | ~3 - 8 | - | [11][13] |
| T-47D | Breast Cancer | ~1 | - | [11] |
| Ovarian Cancer (1A9) | Ovarian Cancer | - | 4 | [10] |
| Neuroblastoma (SH-SY5Y) | Neuroblastoma | - | 1.6 - 100 | [8][10][14] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 2: Effect on Cell Cycle and Apoptosis
| Drug | Cell Line | Concentration | Effect on Cell Cycle | Apoptosis | Citation(s) |
| Paclitaxel | A549 (Lung) | 1 µM (24h) | G2/M Arrest | Increased | [15] |
| Paclitaxel | H1299 (Lung) | 0.025 µM (24h) | G2/M Arrest | ~28% | [16] |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM (18h) | 72.34% in G2/M phase | Increased | [8] |
| Vincristine | K562 | - | M phase arrest | Increased | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of microtubule inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Purified tubulin protein is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to the buffer to a final concentration of 1 mM.
-
Test compounds (e.g., paclitaxel, vincristine) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the general tubulin buffer.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A baseline absorbance reading is taken at 340 nm at 4°C.
-
The plate is then incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.
-
The effects of the test compounds are compared to a vehicle control. Paclitaxel is used as a positive control for polymerization enhancement, while vincristine or nocodazole can be used as positive controls for polymerization inhibition.
-
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for a tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing changes in morphology induced by drug treatment.
Protocol:
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips in a petri dish.
-
Cells are treated with the desired concentrations of the microtubule inhibitor or a vehicle control for a specified period.
-
-
Fixation and Permeabilization:
-
The cells are washed with a pre-warmed buffer (e.g., PBS) and then fixed with a solution like 4% paraformaldehyde to preserve the cellular structures.
-
After fixation, the cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
-
Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to α-tubulin or β-tubulin.
-
After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody.
-
-
Mounting and Imaging:
-
The coverslips are mounted onto microscope slides using a mounting medium that may contain a DNA stain (e.g., DAPI) to visualize the nucleus.
-
The slides are then imaged using a fluorescence microscope.
-
Diagram: Immunofluorescence Workflow
Caption: Workflow for immunofluorescence microscopy of microtubules.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
-
MTT Incubation:
-
After the desired incubation period, the culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Diagram: MTT Assay Workflow
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
Paclitaxel and vincristine, representing the taxanes and vinca alkaloids respectively, exemplify the two primary mechanisms of action for microtubule-targeting anticancer drugs. While both drug classes effectively disrupt microtubule function, leading to cell cycle arrest and apoptosis, their opposing effects on microtubule polymerization dynamics offer distinct therapeutic opportunities and challenges. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the rational design of novel microtubule inhibitors and the optimization of existing chemotherapeutic regimens. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate interplay between these drugs and the microtubule cytoskeleton.
References
- 1. youtube.com [youtube.com]
- 2. When Taxol met tubulin [asbmb.org]
- 3. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Tasumatrol B: A Natural Taxoid with Potential Analgesic and Anti-inflammatory Properties
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative statistical analysis of Tasumatrol B, a natural compound isolated from Taxus wallichiana Zucc. The initial topic requested was on "Tasumatrol L"; however, literature searches indicate that the compound with relevant published data is Tasumatrol B. This document summarizes the available preclinical data on its analgesic and anti-inflammatory effects and provides context by comparing its reported activities with those of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Disclaimer: The quantitative data from the primary study on Tasumatrol B by Qayum et al. (2012) in Phytotherapy Research is not publicly available in the accessed literature. Therefore, the following tables provide a qualitative summary and a template for comparison. The experimental protocols and potential mechanisms of action are detailed to facilitate further research.
Data Presentation: Comparative Efficacy
The following tables summarize the reported qualitative outcomes for Tasumatrol B in key preclinical models of pain and inflammation. For a complete comparative analysis, quantitative data from direct, head-to-head studies with standard drugs like Diclofenac and Indomethacin would be required.
Table 1: Analgesic Activity of Tasumatrol B in the Acetic Acid-Induced Writhing Test
| Compound/Drug | Dose | Route of Administration | Percentage Inhibition of Writhing (%) |
| Tasumatrol B | Not Specified | Not Specified | Reported as "significant"[1] |
| Diclofenac Sodium (Standard) | 10 mg/kg | Oral / Intraperitoneal | ~70-80% (Typical) |
| Indomethacin (Standard) | 5-10 mg/kg | Oral / Intraperitoneal | ~60-80% (Typical) |
| Saline (Control) | - | Intraperitoneal | 0% (Baseline) |
Table 2: Anti-inflammatory Activity of Tasumatrol B in the Carrageenan-Induced Paw Edema Model
| Compound/Drug | Dose | Route of Administration | Percentage Inhibition of Paw Edema (%) |
| Tasumatrol B | Not Specified | Not Specified | Reported as "significant"[1] |
| Diclofenac Sodium (Standard) | 10 mg/kg | Oral | ~40-60% (at 3-5 hours post-carrageenan) |
| Indomethacin (Standard) | 5-10 mg/kg | Oral | ~40-50% (at 3-5 hours post-carrageenan) |
| Saline (Control) | - | Sub-plantar | 0% (Baseline) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Acetic Acid-Induced Writhing Model for Analgesia
This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction, causing characteristic stretching and writhing movements in the animal.
-
Animals: Typically, Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound (Tasumatrol B), a standard analgesic (e.g., Diclofenac Sodium), or a vehicle (e.g., saline) is administered, typically 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, usually 15-20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Carrageenan-Induced Paw Edema Model for Inflammation
This is a widely used model to evaluate acute inflammation and the efficacy of anti-inflammatory agents.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Grouping: Animals are randomized into control, standard, and test groups.
-
Drug Administration: The test compound (Tasumatrol B), a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific absorption time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's right hind paw.
-
Measurement of Edema: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of many natural products, including taxoids, are often attributed to the modulation of the arachidonic acid cascade. Although Tasumatrol B did not show in vitro lipoxygenase inhibitory activity, its significant anti-inflammatory effect suggests it may act on other targets in this pathway, such as the cyclooxygenase (COX) enzymes.
Caption: Hypothesized Anti-inflammatory Pathway of Tasumatrol B.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo assessment of Tasumatrol B's anti-inflammatory activity.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
References
Independent Verification of Anticancer Activity: A Comparative Analysis of Paclitaxel and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "Tasumatrol L" is not found in the current scientific literature, this guide provides a comprehensive comparative analysis of a well-established anticancer agent, Paclitaxel, against a common alternative, Doxorubicin. This document serves as a template for the independent verification of the anticancer activity of therapeutic compounds, adhering to rigorous scientific standards for data presentation, experimental methodology, and visualization of biological pathways and workflows.
Paclitaxel is a mitotic inhibitor that targets microtubules, while Doxorubicin is an anthracycline antibiotic that acts as a topoisomerase inhibitor and intercalates into DNA. Their distinct mechanisms of action provide a valuable framework for comparative analysis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel and Doxorubicin in various cancer cell lines, providing a quantitative comparison of their cytotoxic activity. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Drug | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.3 µM | Not Specified | [1] |
| Paclitaxel | T-47D | Breast Cancer | ~1577.2 nM | 24 hours | [2] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Not Specified | 72 hours | [3] |
| Paclitaxel | Non-Small Cell Lung Cancer (Median) | Lung Cancer | ~9.4 µM | 24 hours | [4] |
| Doxorubicin | T-47D | Breast Cancer | ~202.37 nM | 24 hours | [2] |
| Doxorubicin | A549 | Lung Cancer | ~1.50 µM | 48 hours | [5] |
| Doxorubicin | HeLa | Cervical Cancer | ~1.00 µM | 48 hours | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.50 µM | 24 hours | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Paclitaxel or Doxorubicin and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptotic cells.[11]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway of Paclitaxel
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Workflow for Anticancer Activity Verification
Caption: Workflow for verifying the anticancer activity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
Safety Operating Guide
Personal protective equipment for handling Tasumatrol L
Disclaimer: No specific safety and handling information for a compound named "Tasumatrol L" is publicly available. This guide is based on the general safety and handling procedures for hazardous cytotoxic compounds, such as other taxoids, and should be used as a supplementary resource. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural guidance on handling, personal protective equipment (PPE), and disposal to ensure a safe laboratory environment.
Understanding the Hazards
This compound is presumed to be a cytotoxic agent, similar to other taxoids like Tasumatrol B, which has demonstrated significant activity against various human tumor cells.[1] Due to its potential cytotoxicity, it should be handled with extreme care to minimize exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.[2][3][4][5][6]
| Protection Level | Recommended PPE |
| Level C | - Full-face air-purifying respirator- Two pairs of chemical-resistant gloves (inner and outer)- Hooded chemical-resistant clothing- Disposable protective suit- Chemical-resistant boots |
| Level B | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA)- Two pairs of chemical-resistant gloves (inner and outer)- Hooded chemical-resistant clothing- Outer chemical-resistant boots |
A Level C protection is the minimum requirement for handling this compound in a well-ventilated area. Level B protection is necessary when there is a higher risk of exposure, such as during a spill.
A workflow for donning and doffing PPE is crucial to prevent contamination.
Handling Procedures
All manipulations of this compound should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize the risk of aerosol generation.
Experimental Workflow for Handling this compound:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area by covering surfaces with absorbent, plastic-backed liners.
-
Verify that an emergency spill kit is readily accessible.
-
-
Compound Handling:
-
Retrieve this compound from its storage location.
-
Perform all weighing, reconstitution, and dilutions within the BSC or CVE.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE according to the doffing procedure.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7]
Disposal of Solid and Liquid Waste:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, and labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
General Disposal Guidelines:
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7]
-
If a drug take-back program is available, it is the preferred method for disposing of unused medicine.[8][9]
-
If no take-back program is available, unused this compound can be mixed with an unappealing substance (e.g., dirt, cat litter), sealed in a plastic bag, and disposed of in the trash, provided this is in accordance with institutional and local guidelines.[8]
Quantitative Data
While specific data for this compound is unavailable, the following table presents the cytotoxic activity of the related compound, Tasumatrol B, against various cancer cell lines, as indicated by IC50 values.[10] This data underscores the potent biological activity of this class of compounds and the need for careful handling.
| Cell Line | IC50 (µM) |
| A498 | 147 |
| HepG2 | 19.4 |
| NCI-H226 | 87 |
| MDR 2780 AD | 0.82 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, and maintain a safe and compliant laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment is PPE [hctsolutions.com]
- 5. Personal Protective Equipment | Stewardship | Nemasol [eastman.com]
- 6. TAM PPE Shop Personal Protective Equipment-Safety-wear [shop.tamoilfield.org]
- 7. osha.gov [osha.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
